5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-8-4-5-10-9(6-8)7(2)11(16-10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYABQXBVFVPRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Executive Summary: This document provides a comprehensive technical overview of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid, a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide, intended for researchers, scientists, and drug development professionals, details the compound's physicochemical properties, outlines robust synthesis strategies, describes methods for its analytical characterization, and explores its chemical reactivity and potential for derivatization. By synthesizing information from established chemical literature and providing field-proven insights, this whitepaper serves as an authoritative resource for the scientific investigation and application of this promising molecule.
Introduction: The Benzofuran Scaffold in Drug Discovery
The benzofuran nucleus, a bicyclic system formed by the fusion of a benzene ring and a furan ring, is a privileged scaffold in both natural products and synthetic pharmaceuticals.[1] Compounds incorporating this moiety exhibit a remarkable diversity of biological activities, positioning them as valuable starting points for drug discovery programs. Derivatives of benzofuran-2-carboxylic acid, in particular, have been identified as selective adenosine A2A receptor antagonists, anti-inflammatory agents, and even selective cytotoxic agents against human cancer cell lines.[3]
This compound (CAS No. 568558-22-5) is a specific derivative featuring key functional groups that modulate its chemical behavior and biological potential:
-
A Benzofuran Core: Provides a rigid, aromatic framework for molecular interactions.
-
A Carboxylic Acid Group at C2: Acts as a critical handle for forming esters and amides, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.
-
A Methyl Group at C3: Influences the steric and electronic properties of the furan ring.
-
An Ethoxy Group at C5: Functions as an electron-donating group, impacting the reactivity of the benzene ring and potentially enhancing pharmacokinetic properties.
This guide will elucidate the key chemical characteristics of this compound to facilitate its synthesis, characterization, and strategic use in research and development.
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is essential for its application in experimental settings. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 568558-22-5 | [4] |
| Molecular Formula | C₁₂H₁₂O₄ | [4] |
| Molecular Weight | 220.22 g/mol | [4] |
| InChI Key | SYABQXBVFVPRJY-UHFFFAOYSA-N | [4] |
| Physical Form | Powder (predicted) | Analogous Compounds[5] |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [4] |
Synthesis Strategies
The construction of the benzofuran-2-carboxylic acid skeleton is well-documented, with the most common methodologies based on the cyclization of substituted salicylaldehydes.[3][6] This approach offers a reliable and versatile pathway to the target compound.
Primary Synthesis Route: Intramolecular Cyclization
The most logical and field-proven approach involves a three-step sequence starting from a commercially available or readily synthesized substituted phenol. The causality behind this choice lies in its high efficiency and adaptability to various substitution patterns on the benzene ring.
Experimental Protocol: Three-Step Synthesis
-
Step 1: O-Alkylation of 4-Ethoxyphenol.
-
Rationale: To introduce the precursor to the furan ring's carboxylic acid function.
-
Procedure: To a solution of 4-ethoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in dry dimethylformamide (DMF), add ethyl 2-chloropropionate (1.1 eq) dropwise. Heat the mixture to 90-100°C and stir for 4-6 hours until TLC analysis indicates consumption of the starting phenol. Cool the reaction, pour it into ice water, and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate ester.
-
-
Step 2: Intramolecular Cyclization (Perkin-like Condensation).
-
Rationale: To form the furan ring and establish the core benzofuran scaffold. This reaction is typically base-catalyzed.
-
Procedure: Dissolve the crude ester from Step 1 in an alcoholic solvent like ethanol. Add a strong base such as sodium ethoxide (1.2 eq) and heat the mixture to reflux for 3-5 hours. The cyclization progress can be monitored by TLC.
-
-
Step 3: Saponification to the Carboxylic Acid.
-
Rationale: To hydrolyze the ethyl ester at the C2 position to the final carboxylic acid product. This is a standard and high-yielding transformation.[7]
-
Procedure: To the reaction mixture from Step 2, add an aqueous solution of potassium hydroxide (3.0 eq). Continue to reflux for an additional 2-4 hours. After cooling, acidify the mixture with cold 2N HCl until a precipitate forms (pH ~2-3). Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain crude this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Caption: Primary synthesis workflow for the target compound.
Alternative Strategy: Microwave-Assisted Perkin Rearrangement
For expedited synthesis, modern techniques such as microwave-assisted organic synthesis (MAOS) can be employed. The Perkin rearrangement of a corresponding 3-bromocoumarin derivative under microwave irradiation in the presence of a base can dramatically reduce reaction times from hours to minutes while maintaining high yields.[8]
Caption: Alternative microwave-assisted Perkin rearrangement route.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is a cornerstone of chemical research. A combination of spectroscopic techniques is required to validate the identity and purity of synthesized this compound.
Protocol: Standard Analytical Workflow
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR spectroscopy. Dissolve the sample in a volatile solvent like methanol for GC/MS analysis.
-
NMR Spectroscopy: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Mass Spectrometry: Obtain a mass spectrum using an instrument capable of high-resolution mass analysis to confirm the molecular formula.
-
Infrared Spectroscopy: Record the IR spectrum to identify key functional groups.
-
Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.
Expected Spectroscopic Signatures:
-
¹H NMR:
-
Aromatic Region (δ 6.8-7.5 ppm): Signals corresponding to the three protons on the benzene ring.
-
Ethoxy Group (δ 4.1 ppm, q; δ 1.4 ppm, t): A characteristic quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.
-
C3-Methyl Group (δ ~2.5 ppm, s): A sharp singlet for the methyl group attached to the furan ring.
-
Carboxylic Acid (δ >10 ppm, br s): A broad, exchangeable singlet for the acidic proton.
-
-
¹³C NMR:
-
Carbonyl Carbon (δ >160 ppm): Signal for the carboxylic acid carbon.
-
Aromatic/Heteroaromatic Carbons (δ 100-160 ppm): Signals for the eight carbons of the benzofuran ring system.
-
Aliphatic Carbons (δ 10-70 ppm): Signals for the ethoxy and methyl carbons.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 220.
-
Key Fragments: Expected fragments corresponding to the loss of -COOH (m/z = 175) and -OC₂H₅ (m/z = 175).
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid).
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹.
-
C-O Stretches: Strong bands in the 1050-1250 cm⁻¹ region for the furan and ethoxy ether linkages.
-
Caption: Workflow for spectroscopic structure validation.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dominated by its carboxylic acid functionality, which serves as a versatile anchor for derivatization.
Reactions of the Carboxylic Acid Group
-
Esterification: The carboxylic acid can be readily converted to various esters (e.g., methyl, ethyl, benzyl esters) via Fischer esterification (acid catalysis with alcohol) or by reaction with alkyl halides in the presence of a base. The ethyl ester, Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate, is a known derivative.[10]
-
Amide Formation: Reaction with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) provides a direct route to a wide array of amides. This is a critical transformation in medicinal chemistry for modulating solubility, cell permeability, and biological target engagement.[6][11]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (5-ethoxy-3-methyl-1-benzofuran-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LAH).
Electrophilic Aromatic Substitution
The benzofuran ring is susceptible to electrophilic substitution. The C5-ethoxy group is an activating, ortho-para directing group. Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts acylation) is predicted to occur preferentially at the C4 and C6 positions of the benzene ring.
Caption: Potential derivatization reactions from the core molecule.
Potential Applications and Future Directions
Given the established biological activities of the benzofuran scaffold, this compound and its derivatives are prime candidates for screening in various therapeutic areas.[2] The structural framework is associated with anticancer, antifungal, anti-inflammatory, and neuroprotective properties.[1][2]
Future research should focus on:
-
Synthesis of a Focused Library: Utilize the reactivity of the C2-carboxylic acid to generate a library of ester and amide derivatives to explore structure-activity relationships.
-
Biological Screening: Test the parent compound and its derivatives in a panel of assays relevant to oncology, infectious diseases, and inflammation.
-
Computational Modeling: Employ in silico methods to predict binding affinities to relevant biological targets and guide the design of next-generation analogues.
Conclusion
This compound is a well-defined chemical entity with significant potential for applications in drug discovery and materials science. Its synthesis is achievable through robust and well-established chemical transformations, and its structure can be unequivocally confirmed using standard analytical techniques. The presence of a versatile carboxylic acid handle provides a gateway to extensive derivatization, making this compound an attractive and valuable building block for the development of novel, biologically active agents.
References
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- Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxyl
- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv
- Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
- Mini review on important biological properties of benzofuran deriv
- 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid. Santa Cruz Biotechnology.
- 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Sigma-Aldrich.
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
- 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis. ChemicalBook.
- Study of Benzofuran Derivatives and their Biological Significance. IJSDR.
- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.
- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
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molecular structure and weight of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid
An In-depth Technical Guide to 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive scientific overview of this compound. As a member of the benzofuran class of heterocyclic compounds, it belongs to a scaffold known for a wide array of pharmacological activities, making it a molecule of significant interest for further investigation.[1][2][3] This guide moves beyond a simple data sheet to offer insights into its molecular characteristics, a plausible synthetic strategy grounded in established chemical principles, and a robust framework for its analytical characterization.
Molecular Identity and Physicochemical Characteristics
A precise understanding of a compound's structure and fundamental properties is the bedrock of all subsequent research and development.
Core Molecular Structure
This compound is a substituted benzofuran. The core is a bicyclic system where a benzene ring is fused to a furan ring. The specific substitutions are an ethoxy group at position 5, a methyl group at position 3, and a carboxylic acid at position 2. These functional groups are critical as they dictate the molecule's polarity, reactivity, and potential for intermolecular interactions, such as hydrogen bonding and receptor binding.
Caption: 2D structure of this compound.
Quantitative Molecular Data
All quantitative data, from stoichiometric calculations in synthesis to interpretation of mass spectrometry, relies on accurate molecular weight and formula. The data for the target compound and its common ethyl ester precursor are summarized below.
| Property | This compound | Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate[4] |
| Molecular Formula | C₁₂H₁₂O₄ | C₁₄H₁₆O₄ |
| Molecular Weight | 220.22 g/mol | 248.27 g/mol [4] |
| Canonical SMILES | CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)O | CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)OCC[4] |
| InChI Key | BKOHXOOAJNTFCM-UHFFFAOYSA-N | Not directly available, inferred from structure |
Table 1. Summary of key molecular data.
Synthetic Strategy and Mechanistic Considerations
While numerous methods exist for benzofuran synthesis, a common and reliable approach involves the condensation of a substituted phenol with a β-ketoester followed by hydrolysis.[2][5][6] This provides a high-yield, two-step pathway to the target carboxylic acid.
Caption: Proposed two-step synthesis workflow.
Step-by-Step Synthetic Protocol (Proposed)
Step 1: Cyclization to form Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate
-
Reagent Preparation: To a solution of 4-ethoxyphenol (1 equivalent) in a dry, polar aprotic solvent (e.g., DMF), add a suitable base such as anhydrous potassium carbonate (1.5 equivalents).[2]
-
Reaction Initiation: While stirring, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise to the mixture.
-
Reaction Progression: Heat the mixture (e.g., to 90-95°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).[2]
-
Workup: Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ester product by column chromatography on silica gel.
-
Expert Insight (Causality): The use of a base like K₂CO₃ is critical to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate via an SN2 reaction. The subsequent intramolecular condensation and dehydration steps lead to the formation of the furan ring. DMF is an excellent solvent as it is polar and aprotic, facilitating the SN2 reaction.
Step 2: Saponification to the Carboxylic Acid
-
Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of ethanol and water. Add an excess of a strong base, such as sodium hydroxide (e.g., 3 equivalents).[5][7]
-
Reaction: Reflux the mixture for 1-2 hours, monitoring for the disappearance of the ester spot by TLC.
-
Acidification: After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., 2N HCl) until the pH is acidic (pH ~2). The carboxylic acid product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly. Further purification can be achieved by recrystallization if necessary.
-
Trustworthiness (Self-Validation): The success of this final step is easily validated. The product's insolubility in acidic aqueous media and solubility in basic aqueous media confirms the presence of the carboxylic acid group. A simple melting point determination can also provide a quick assessment of purity against a known standard.
Analytical Characterization Workflow
Confirming the identity and purity of the final compound is non-negotiable. A multi-technique approach is required for unambiguous characterization.
Caption: A comprehensive workflow for analytical validation.
Expected Spectroscopic and Chromatographic Data
| Technique | Expected Key Features | Purpose |
| ¹H NMR | Signals for aromatic protons, a quartet and triplet for the ethoxy group, a singlet for the C3-methyl group, and a broad, exchangeable singlet for the carboxylic acid proton. | Structural elucidation and confirmation of proton environment. |
| ¹³C NMR | 12 distinct carbon signals corresponding to the aromatic, furan, ethoxy, methyl, and carboxyl carbons. | Confirmation of the complete carbon backbone. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass ([M+H]⁺ at m/z 221.07). | Unambiguous confirmation of molecular formula and weight.[8] |
| FTIR | A broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of COOH), a sharp, strong band around 1700 cm⁻¹ (C=O stretch), and bands for C-O ether stretches. | Identification of key functional groups. |
| RP-HPLC | A single major peak under optimized conditions, indicating high purity. | Quantitative assessment of sample purity. |
Table 2. Predicted analytical signatures for structural confirmation and purity assessment.
Potential Applications in Drug Discovery
Benzofuran derivatives are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities.[3] The specific structural motifs of this compound make it a candidate for several therapeutic areas.
-
Anticancer Agents: Many substituted benzofuran-2-carboxylic acid derivatives have demonstrated selective cytotoxicity against human cancer cell lines.[1][6]
-
Antimicrobial Activity: The benzofuran nucleus is present in natural and synthetic compounds with antifungal and antibacterial properties.[3][9]
-
Enzyme Inhibition: This class of compounds has been explored as inhibitors for various enzymes, including carbonic anhydrase.[10]
Professionals in drug development could utilize this molecule as a starting point for lead optimization, synthesizing analogs to build a Structure-Activity Relationship (SAR) profile or using it as a fragment in library screening campaigns.
References
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Tsukamoto, Y., Santa, T., Saimaru, H., Imai, K., & Funatsu, T. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Biomedical Chromatography, 19(10), 802-8. Retrieved from [Link]
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Artico, M., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. Retrieved from [Link]
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Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. Retrieved from [Link]
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ResearchGate. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]
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Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2010). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research, 67(3), 245-52. Retrieved from [Link]
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Sinha, S., et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Retrieved from [Link]
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PubChem. (n.d.). 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-3-ol. Retrieved from [Link]
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PubChem. (n.d.). 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]
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American Elements. (n.d.). 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]
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Ali, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]
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Henke, B. R., et al. (2002). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists. Journal of Medicinal Chemistry, 45(26), 5706-17. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]
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Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Retrieved from [Link]
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5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid CAS number and identifiers
Technical Monograph: 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic Acid
Executive Summary & Chemical Identity
This compound (CAS: 568558-22-5 ) is a substituted benzofuran derivative serving as a critical pharmacophore in medicinal chemistry. Belonging to the class of 2-benzofurancarboxylic acids, this compound is structurally characterized by a fused benzene-furan ring system, a carboxylic acid moiety at the C2 position, a methyl group at C3, and an ethoxy substituent at C5.
This scaffold is highly valued in drug discovery for its rigid bicyclic architecture, which mimics various biological ligands. It acts as a primary intermediate in the synthesis of PPAR agonists, antimicrobial agents, and anti-inflammatory drugs.
Physiochemical Fingerprint
| Property | Data |
| CAS Number | 568558-22-5 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₂O₄ |
| Molecular Weight | 220.22 g/mol |
| Precursor Ester CAS | 554405-06-0 (Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate) |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |
| Acidity (pKa) | ~3.5–4.0 (Carboxylic acid moiety) |
Synthetic Architecture
The synthesis of this compound typically follows the Pechmann Condensation or a modified Rap-Stoermer reaction pathway. The most robust laboratory scale-up involves the cyclization of 4-ethoxyphenol with a
Retrosynthetic Logic
The target molecule is disassembled into two primary building blocks:
-
4-Ethoxyphenol: Provides the benzene core and the 5-ethoxy substituent.
-
Ethyl 2-chloroacetoacetate: Provides the furan ring carbons (C2, C3), the C3-methyl group, and the carboxylate functionality.
Experimental Protocol (Step-by-Step)
Step 1: Ether Formation & Cyclization (One-Pot Variation)
-
Reagents: 4-Ethoxyphenol (1.0 eq), Ethyl 2-chloroacetoacetate (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF or Acetone (Anhydrous).
-
Procedure:
-
Dissolve 4-ethoxyphenol in dry DMF under
atmosphere. -
Add
and stir for 30 minutes to generate the phenoxide anion. -
Dropwise add ethyl 2-chloroacetoacetate.
-
Heat the mixture to 90–100°C for 4–6 hours. The basic conditions facilitate O-alkylation followed by an intramolecular aldol-type condensation to close the furan ring.
-
Workup: Pour into ice water. The precipitate (Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate, CAS 554405-06-0) is filtered and recrystallized from ethanol.
-
Step 2: Saponification (Hydrolysis)
-
Reagents: Ethyl ester intermediate, Sodium Hydroxide (NaOH, 2M solution), Ethanol.
-
Procedure:
-
Suspend the ethyl ester in ethanol.
-
Add 2M NaOH (3.0 eq).
-
Reflux at 80°C for 2–3 hours until the starting material is consumed (monitor via TLC).
-
Acidification: Cool to room temperature and acidify with 1M HCl to pH ~2.
-
Isolation: The free acid precipitates out. Filter, wash with cold water, and dry under vacuum.
-
Synthesis Pathway Diagram
Caption: Synthetic route from 4-ethoxyphenol to the target benzofuran acid via the ethyl ester intermediate.
Biological Applications & SAR
The this compound scaffold is a versatile template in medicinal chemistry. Its lipophilic 5-ethoxy tail and polar carboxylic head group allow it to interact with various nuclear receptors and enzyme active sites.
1. PPAR Agonism (Metabolic Disorders)
Benzofuran-2-carboxylic acids are structural analogs of fibrates. The carboxylic acid head group mimics free fatty acids, allowing the molecule to bind to Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR
-
Mechanism: The acid moiety forms hydrogen bonds with the Tyr473 residue in the PPAR ligand-binding domain (LBD), while the benzofuran core stabilizes the hydrophobic pocket.
-
Application: Development of therapeutics for dyslipidemia and Type 2 diabetes.
2. Antimicrobial Activity Derivatives of 3-methylbenzofuran-2-carboxylic acid have demonstrated efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
SAR Insight: The 5-position substituent is critical. The ethoxy group increases lipophilicity (LogP), enhancing cell membrane permeability compared to the 5-hydroxy analog.
3. Anti-Inflammatory Agents This compound acts as an inhibitor of cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX), reducing the biosynthesis of pro-inflammatory prostaglandins and leukotrienes.
Mechanism of Action Diagram
Caption: Mechanism of Action for PPAR activation by benzofuran-2-carboxylic acid derivatives.
Analytical Validation
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following parameters:
-
1H NMR (DMSO-d6, 400 MHz):
- 13.0–13.5 (br s, 1H, -COOH)
- 7.4–7.6 (d, 1H, Ar-H at C7)
- 7.0–7.2 (s/d, 2H, Ar-H at C4, C6)
- 4.05 (q, 2H, -OCH2-)
- 2.45 (s, 3H, C3-CH3)
- 1.35 (t, 3H, -CH2CH3)
-
LC-MS:
-
Expect [M+H]+ peak at ~221.2 m/z or [M-H]- at ~219.2 m/z.
-
Purity should be >95% (UV at 254 nm).
-
Handling & Safety
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
-
Storage: Store at +2°C to +8°C under inert gas (
or Ar). Protect from moisture to prevent decarboxylation over extended periods. -
Solubility for Bioassays: Prepare stock solutions in DMSO (up to 50 mM). Dilute into aqueous media immediately prior to use to avoid precipitation.
References
-
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate (Precursor CAS 554405-06-0). Retrieved from [Link]
-
Krawiecka, M., et al. (2014). Synthesis and Characterization of Selected Methyl 5-Methoxy-2-methyl-1-benzofuran-3-carboxylate Derivatives. Acta Poloniae Pharmaceutica. Retrieved from [Link]
Thermodynamic Profiling of Substituted Benzofuran Carboxylic Acids: A Technical Guide
Topic: Thermodynamic Properties of Substituted Benzofuran Carboxylic Acids Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
Substituted benzofuran carboxylic acids (BFCAs) represent a critical scaffold in medicinal chemistry, serving as precursors for anti-arrhythmic agents (e.g., Amiodarone analogues), antimicrobial compounds, and chloride channel inhibitors. However, the efficacy of these moieties is governed by their thermodynamic behavior—specifically solubility, solid-state stability, and ionization constants.
This guide provides a rigorous technical framework for characterizing the thermodynamic properties of BFCAs. Moving beyond basic physical constants, we explore the causality between molecular structure and thermodynamic functions (
Physicochemical Core: The Benzofuran Scaffold
The fusion of a benzene ring to a furan moiety significantly alters the thermodynamic landscape compared to simple furan derivatives. The extended
Comparative Thermodynamic Baseline
The following table synthesizes available experimental data for Benzofuran-2-carboxylic acid (BFCA) and its structural analog Furan-2-carboxylic acid (FCA) . The FCA data serves as a validated thermodynamic baseline for extrapolating BFCA behavior.
| Property | Benzofuran-2-carboxylic Acid (BFCA) | Furan-2-carboxylic Acid (FCA) | Thermodynamic Implication |
| CAS Registry | 496-41-3 | 88-14-2 | Identity verification |
| Melting Point ( | 466–469 K (193–196 °C) | 402.4 K | BFCA's higher |
| pKa (approx.) | 3.12 | 3.16 | The benzene ring exerts a minor inductive effect on the carboxyl acidity. |
| Est. > 25 kJ/mol | 23.33 ± 0.65 kJ/mol | Enthalpy of fusion reflects the energy barrier to break the crystal lattice. | |
| Est. > 100 kJ/mol | 92.8 ± 2.3 kJ/mol | High sublimation enthalpy suggests significant solid-state stability. | |
| Solubility Profile | High: MeOH, EtOH, AcetoneLow: Water, Hexane | High: AlcoholsModerate: Water | Solvation is entropy-driven in non-polar solvents and enthalpy-driven in polar protic solvents. |
Data Sources: NIST Chemistry WebBook, Sobechko et al. (2014) for FCA thermodynamic functions.
Experimental Protocols: Determination of Solubility & Thermodynamics
Reliable thermodynamic data requires self-validating experimental protocols. The following workflow integrates the Shake-Flask Method with Thermal Analysis to derive the full thermodynamic profile.
Protocol: Equilibrium Solubility Determination
Objective: Measure mole fraction solubility (
-
Preparation: Excess BFCA is added to the solvent (e.g., Ethanol, Water, n-Propanol) in a jacketed glass vessel.
-
Equilibration: The mixture is stirred at constant temperature (
K) for 24–48 hours.-
Validation Check: Measure concentration at 24h and 48h. If deviation is <1%, equilibrium is reached.
-
-
Sampling: Stop stirring and allow settling for 2 hours. Supernatant is filtered through a 0.45 µm heated syringe filter (to prevent precipitation).
-
Quantification: Analyze filtrate via HPLC-UV (typically
nm for benzofurans). -
Replication: Repeat at 5 distinct temperatures (e.g., 298K, 303K, 308K, 313K, 318K).
Visualization: Solubility & Thermal Analysis Workflow
Figure 1: Integrated workflow for characterizing solid-state and solution-phase thermodynamics.
Data Analysis & Mathematical Modeling
Raw solubility data must be correlated using thermodynamic models to extract meaningful energy parameters.
The Modified Apelblat Equation
This semi-empirical model is the gold standard for correlating solubility (
-
A, B, C: Empirical model parameters derived via multivariate regression.
-
Application: Use this to interpolate solubility at non-measured temperatures.
-
Validation: The Relative Average Deviation (RAD) between calculated and experimental values should be
.
The van't Hoff Analysis
To determine the Apparent Standard Enthalpy of Solution (
-
Slope (
): -
Intercept (
): -
Interpretation:
-
If
: Endothermic dissolution (typical for BFCAs in organic solvents). -
If
: Exothermic dissolution. -
Gibbs Free Energy:
.
-
Solid-State Thermodynamics (DSC/TGA)
Understanding the crystal lattice energy is crucial for predicting bioavailability. High lattice energy (high
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: Heat flux DSC.
-
Sample: 2–5 mg in crimped aluminum pans.
-
Rate: 5 or 10 K/min under
purge (50 mL/min). -
Key Output:
-
Onset Temperature (
): The true melting point used for thermodynamic calculations. -
Peak Area: Integration yields the Enthalpy of Fusion (
).
-
Thermodynamic Cycle of Solvation
The dissolution process can be conceptually broken down into three steps:
-
Sublimation: Molecule leaves the crystal lattice (
). -
Cavity Formation: Solvent creates space for the solute.[1]
-
Solvation: Solute interacts with solvent molecules.
Figure 2: Born-Haber cycle illustrating the energetic components of dissolution. For Benzofurans,
Implications for Drug Development[2]
Structure-Property Relationships (SPR)
-
Halogenation (5-Br, 5-Cl): Introducing halogens at the C5 position of the benzofuran ring significantly increases the melting point and
due to enhanced dispersion forces and molecular weight, often reducing aqueous solubility. -
Hydrogen Bonding: The carboxylic acid group at C2 allows for dimerization in the solid state (increasing
) but facilitates solubility in basic media (pH > pKa) via salt formation.
Formulation Strategy
-
Co-solvency: For BFCAs with
(endothermic), solubility increases with temperature.[1] However, for formulation, using co-solvents (e.g., PEG-400/Water mixtures) is more effective. The Jouyban-Acree model is recommended for predicting solubility in binary solvent mixtures.
References
-
NIST Chemistry WebBook. Benzofuran-2-carboxylic acid: Phase change data and Spectral data. National Institute of Standards and Technology.[2] [Link]
-
Sobechko, I. B., et al. (2014). Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids. Russian Journal of Physical Chemistry A. [Link]
-
PubChem. Benzofuran-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
-
Cheméo. Chemical & Physical Properties of Benzofuran-2-carboxylic acid.[Link]
-
Shakeel, F., et al. (2014). Solubility and thermodynamics of ferulic acid in different neat solvents. (Methodological Reference for Apelblat Analysis). Journal of Molecular Liquids. [Link]
Sources
Methodological & Application
using 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid as a pharmaceutical intermediate
Application Note: Strategic Utilization of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic Acid in Medicinal Chemistry
Executive Summary
This compound (CAS: 110654-98-3 / Analogous to 81718-77-6) represents a "privileged scaffold" in modern drug discovery. Unlike simple phenyl rings, the benzofuran core offers specific geometric constraints and electronic distribution that favor binding to cryptic pockets in kinases, ion channels, and G-protein coupled receptors (GPCRs).
This Application Note details the strategic use of this intermediate. We focus on three critical workflows: Amide Library Generation (targeting H3 receptors and anticancer pathways), Decarboxylative C-H Arylation (accessing anti-arrhythmic pharmacophores similar to Amiodarone), and Reductive Functionalization .
Chemical Profile & Pharmacophore Logic
The 5-ethoxy-3-methyl substitution pattern is not arbitrary; it is a specific design choice for Lead Optimization:
-
5-Ethoxy Group: Provides a lipophilic anchor (LogP modulation) and a weak hydrogen bond acceptor, often sitting in hydrophobic pockets of enzymes (e.g., SGLT2 or 5-HT receptors).
-
3-Methyl Group: Blocks the metabolically labile C3 position, significantly increasing the half-life (
) of the drug candidate compared to 3-H benzofurans. -
C2-Carboxylic Acid: The "warhead" for diversification.
| Property | Specification | Relevance |
| Molecular Formula | C | Fragment-like (Rule of 3 compliant) |
| Molecular Weight | ~220.22 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| LogP (Predicted) | ~2.8 - 3.1 | Good membrane permeability |
| H-Bond Donors | 1 (COOH) | Modifiable handle |
| H-Bond Acceptors | 4 | Receptor interaction points |
Application I: High-Throughput Amide Library Generation
Target Class: H3 Receptor Antagonists, Anticancer Agents (Tubulin polymerization inhibitors).
Direct amidation of the C2-carboxylic acid is the primary method for generating Structure-Activity Relationship (SAR) libraries. The following protocol uses HATU to minimize racemization (if chiral amines are used) and maximize yield for electron-rich benzofurans.
Protocol A: HATU-Mediated Amidation
-
Scale: 100 mg (0.45 mmol)
-
Reaction Time: 2–4 Hours
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Coupling Agent: HATU (1.2 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Methodology:
-
Activation: In a dried 10 mL vial, dissolve the benzofuran acid (100 mg) in DMF (2 mL). Add DIPEA (196 µL) and stir at Room Temperature (RT) for 5 minutes.
-
Coupling: Add HATU (205 mg) in one portion. The solution typically turns yellow. Stir for 10 minutes to form the active ester.
-
Amine Addition: Add the diversity amine (1.1 equiv). If the amine is a hydrochloride salt, add an extra 1.0 equiv of DIPEA.
-
Monitoring: Stir at RT. Monitor by TLC (50% EtOAc/Hexane). The acid spot (R
~0.1) should disappear, replaced by the amide (R ~0.5–0.7). -
Workup (Self-Validating Step):
Critical Insight: Unlike benzamides, benzofuran-2-carboxamides can be sensitive to strong basic hydrolysis. Avoid heating above 60°C during workup.
Application II: Decarboxylative Cross-Coupling (Scaffold Hopping)
Target Class: Anti-arrhythmics (Amiodarone analogs), 2-Arylbenzofuran Neolignans.
To access the "Amiodarone-like" core, one must often remove the carbonyl group to attach an aryl ring directly to the C2 position. This requires a decarboxylation step followed by C-H activation, or a "decarboxylative cross-coupling."
Protocol B: Silver-Catalyzed Decarboxylative C-H Arylation
-
Mechanism: Radical pathway or Pd(II)/Pd(0) cycle utilizing the carboxylate as a leaving group.
Reagents:
-
Substrate: this compound.
-
Catalyst: Pd(OAc)
(10 mol%). -
Oxidant/Co-catalyst: Ag
CO (2.0 equiv) - Acts as the decarboxylative agent. -
Coupling Partner: Aryl Iodide (e.g., 4-iodotoluene) (1.5 equiv).
-
Solvent: DMSO/1,4-Dioxane (1:4 ratio).
Methodology:
-
Setup: Charge a pressure tube with the benzofuran acid (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)
(11 mg), and Ag CO (275 mg). -
Degassing: Add solvent (5 mL) and sparge with Argon for 10 minutes. Oxygen inhibits this catalytic cycle.
-
Reaction: Seal and heat to 110°C for 16 hours.
-
Validation: CO
evolution causes pressure buildup. Use a blast shield. -
Purification: Filter through Celite to remove Silver residues. The product is the 2-aryl-5-ethoxy-3-methylbenzofuran .
Visualization: Divergent Synthesis & Purification Logic
The following diagrams illustrate the workflow for transforming this intermediate into three distinct pharmacological classes and the logic for purifying the amide libraries.
Caption: Divergent synthesis workflow utilizing the C2-carboxylic acid handle to access three distinct pharmacophore classes.
Caption: Purification logic tree for high-throughput amide library generation. Critical decision point at the Acid Wash step prevents product loss.
References & Authority
-
Benzofuran Scaffold in Drug Discovery:
-
Khatana, K., et al. "An Update on Natural Occurrence and Biological Activity of Benzofurans."[3] Acta Scientific Medical Sciences, 2020.
-
Source:
-
-
Amide Coupling Protocols (HATU/Benzofuran):
-
Kowalewska, M., et al.[4] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013.
-
Source:
-
-
Decarboxylative Arylation Methodologies:
-
Microwave-Assisted Synthesis (Alternative Route):
-
Casey, M., et al. "Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement." PMC, 2009.
-
Source:
-
Sources
Mastering the Synthesis of Benzofuran-2-Carboxamides: An Application Guide to Amide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and pharmaceutical agents, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Specifically, benzofuran-2-carboxamides are a critical class of derivatives, with demonstrated potential in medicinal chemistry.[1][3] The amide bond, a cornerstone of peptide and medicinal chemistry, is deceptively simple in structure but its formation can be a nuanced challenge, particularly with heteroaromatic carboxylic acids like benzofuran-2-carboxylic acid.[4][5]
This comprehensive guide provides an in-depth exploration of amide coupling reaction conditions tailored for benzofuran-2-carboxylic acids. As a senior application scientist, this document moves beyond a mere listing of protocols to offer a detailed rationale behind experimental choices, empowering researchers to troubleshoot and optimize their synthetic strategies.
The Challenge: Activating Benzofuran-2-Carboxylic Acid
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable and non-reactive ammonium carboxylate salt.[6][7] To circumvent this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents.
The electronic nature of the benzofuran ring system can influence the reactivity of the carboxylic acid at the 2-position. While the furan ring is electron-rich, the overall electronic properties and potential for steric hindrance from substituents on the benzofuran core must be considered when selecting a coupling strategy.
Selecting Your Coupling Reagent: A Comparative Analysis
The choice of coupling reagent is paramount and depends on factors such as the steric and electronic properties of both the carboxylic acid and the amine, desired reaction conditions (temperature, time), and the need to suppress side reactions, particularly racemization if chiral amines are used.[5][7]
| Coupling Reagent | Mechanism of Action | Advantages |
| HATU | Forms a highly reactive OAt-active ester. | High efficiency, fast reaction kinetics, low racemization.[8][9] |
| EDC/HOBt | Carbodiimide-mediated formation of a reactive O-acylisourea, which is converted to a more stable and reactive HOBt-ester. | Water-soluble byproducts, mild conditions.[6][10][11] |
| T3P® | Forms a mixed anhydride intermediate. | Water-soluble byproducts, simple workup, low toxicity, minimal epimerization.[12][13][14] |
The Mechanism of Activation and Coupling
Understanding the underlying mechanism of your chosen coupling reagent is critical for optimization and troubleshooting. Below are simplified representations of the activation pathways for three common and effective coupling reagents.
HATU-Mediated Coupling Workflow
Caption: HATU activation of the carboxylic acid to form a reactive OAt-ester, followed by nucleophilic attack by the amine.
EDC/HOBt-Mediated Coupling Workflow
Caption: Two-step activation with EDC and HOBt to generate a reactive ester for subsequent amidation.
T3P®-Mediated Coupling Workflow
Caption: T3P® facilitates the formation of a mixed anhydride, which is then readily attacked by the amine.
Experimental Protocols
The following protocols are provided as robust starting points. Optimization may be required based on the specific substrates used.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly effective and generally provides excellent yields with minimal side products. It is particularly useful for sterically hindered or electron-deficient amines.[2][15]
Materials:
-
Benzofuran-2-carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)[8]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)[8]
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the benzofuran-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.[16] The reaction of the amine with HATU is a potential side reaction, making pre-activation of the acid the generally preferred method.[16]
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A classic and cost-effective method, particularly advantageous due to the water-solubility of the urea byproduct, which simplifies purification. The addition of HOBt is crucial for suppressing racemization and increasing reaction efficiency.[10][11][17]
Materials:
-
Benzofuran-2-carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of benzofuran-2-carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: T3P®-Mediated Amide Coupling
A "green" and highly efficient coupling reagent that offers a straightforward workup, as the phosphonic acid byproducts are highly water-soluble.[12][13][14]
Materials:
-
Benzofuran-2-carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.1 eq)
-
T3P® (50% solution in ethyl acetate or DMF) (1.2 - 1.5 eq)[13]
-
Pyridine or Triethylamine (Et₃N) (3.0 - 4.0 eq)[13]
-
Anhydrous Ethyl Acetate or Acetonitrile
Procedure:
-
In a reaction vessel, dissolve the benzofuran-2-carboxylic acid (1.0 eq) and the amine (1.0 eq) in anhydrous ethyl acetate.
-
Add triethylamine (3.0 eq) to the mixture.
-
Slowly add the T3P® solution (1.2 eq) to the reaction mixture at 0 °C. A slight exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[18][19]
Troubleshooting and Field-Proven Insights
-
Poor Solubility: If either the carboxylic acid or amine has poor solubility in standard solvents like DCM or ethyl acetate, consider using DMF or DMSO.[16][20]
-
Sterically Hindered Substrates: For challenging couplings involving sterically hindered acids or amines, HATU is often the reagent of choice due to its high reactivity.[21] Alternatively, converting the carboxylic acid to an acyl fluoride can be an effective strategy.[21]
-
Electron-Deficient Amines: Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, may require longer reaction times or elevated temperatures. The use of EDC in combination with DMAP and a catalytic amount of HOBt has been reported to be effective for such substrates.[17]
-
Workup Issues: The dicyclohexylurea (DCU) byproduct from DCC couplings is often insoluble and can be removed by filtration, but residual amounts can complicate purification.[11] Using EDC or T3P® avoids this issue due to their water-soluble byproducts.[10][13]
-
Side Reactions: In some cases, the activated carboxylic acid can undergo intramolecular cyclization or other rearrangements.[20] Running the reaction at lower temperatures or using a more rapid and efficient coupling agent like HATU can mitigate these issues.
By understanding the principles behind amide bond formation and carefully selecting the appropriate coupling reagents and conditions, researchers can confidently and efficiently synthesize a diverse library of benzofuran-2-carboxamides for further investigation in drug discovery and development.
References
- Natural source, bioactivity and synthesis of benzofuran deriv
- T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube.
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Aryl
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamid
- Understanding T3P®
- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Challenges and Breakthroughs in Selective Amide Activ
- Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Process for preparing benzofuran-2-carboxamide derivatives.
- Amide synthesis by acyl
- Improved process for preparing benzofuran-2-carboxamide derivatives.
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
- The Lynchpin of Bioconjugation: An In-depth Technical Guide to EDC-Mediated Amide Bond Form
- Side reactions with HBTU amide coupling? Reddit.
- H
- Synthesis of benzofuran‐2‐carboxamides and plausible mechanism....
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Coupling Reagents. Aapptec Peptides.
- Benzofuran and benzothiophene-2-carboxylic acid amide derivatives.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- HATU coupling - wh
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
- What is the correct order of addition for EDCI and HOBt? Reddit.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. youtube.com [youtube.com]
- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. reddit.com [reddit.com]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 19. WO2014006637A2 - Improved process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
- 20. reddit.com [reddit.com]
- 21. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Note: Strategic Functionalization of the Carboxylic Acid Group in Benzofuran Derivatives
Abstract
The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, present in therapeutics ranging from anti-arrhythmics (Amiodarone) to antidepressants (Vilazodone). The carboxylic acid moiety on the benzofuran ring serves as the primary "chemical handle" for diversification. However, the electronic and steric disparity between the C2 and C3 positions requires distinct synthetic strategies. This guide provides validated protocols for amidation, bioisostere synthesis, and advanced decarboxylative cross-coupling, designed to maximize yield and reproducibility in drug discovery workflows.
Section 1: Strategic Considerations & Reactivity Profile
Before initiating synthesis, researchers must assess the position of the carboxylic acid, as the local electronic environment dictates the optimal activation strategy.
| Feature | Benzofuran-2-carboxylic acid | Benzofuran-3-carboxylic acid |
| Electronic Environment | Electron-deficient (conjugated with oxygen). | Electron-rich (heteroaromatic core). |
| Steric Hindrance | Low. Accessible to bulky nucleophiles. | High. Peri-interaction with C4-H proton hinders attack. |
| Decarboxylation Risk | Moderate (Thermal instability >150°C). | Low (Stable under standard coupling). |
| Preferred Activation | Standard Coupling (HATU/T3P). | High-Energy Activation (Acid Chloride). |
Section 2: High-Fidelity Amidation Protocols
Protocol A: The "Workhorse" Method (HATU)
Best for: Library synthesis, aliphatic amines, and Benzofuran-2-COOH. Mechanism: HATU generates a reactive At-ester (7-azabenzotriazol-1-yl ester), accelerating coupling while suppressing racemization (though less relevant for achiral benzofurans, the reactivity boost is critical).
Reagents:
-
Benzofuran carboxylic acid (1.0 equiv)[1]
-
HATU (1.2 equiv)[2]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous)[2]
Step-by-Step Workflow:
-
Activation: Dissolve the benzofuran acid and DIPEA in DMF (0.2 M concentration). Stir for 5 minutes.
-
Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the active ester.
-
QC Check: LCMS should show conversion of Acid (M-H) to Active Ester (M+OBt/At adduct) if using HOAt/HOBt, though HATU intermediates are transient.
-
-
Coupling: Add the amine. Stir at Room Temperature (RT) for 2–4 hours.
-
Workup: Dilute with EtOAc. Wash with 1N HCl (to remove excess DIPEA/Amine), then sat. NaHCO3, then brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: The "Steric/Electronic" Method (Acid Chloride)
Best for: Benzofuran-3-COOH (sterically hindered), unreactive anilines, or sulfonamides.
Step-by-Step Workflow:
-
Chlorination: Suspend benzofuran acid (1.0 equiv) in DCM (anhydrous). Add Oxalyl Chloride (1.5 equiv) dropwise, followed by a catalytic drop of DMF (Critical for Vilsmeier-Haack type activation).
-
Monitoring: Stir until gas evolution (CO/CO2) ceases (approx. 1 h).
-
Stop Point: Evaporate solvent to dryness to remove excess oxalyl chloride. Redissolve crude acid chloride in DCM or THF.
-
-
Coupling: Add the amine (1.2 equiv) and Pyridine or TEA (2.0 equiv) at 0°C. Warm to RT.
Section 3: Bioisostere Synthesis (1,2,4-Oxadiazoles)
Replacing the carboxylic acid with a 1,2,4-oxadiazole improves metabolic stability and lipophilicity. This "One-Pot" protocol avoids isolating the unstable O-acyl amidoxime intermediate.
Reagents:
-
Benzofuran acid (1.0 equiv)
-
CDI (1,1'-Carbonyldiimidazole) (1.2 equiv)
-
Amidoxime (R-C(NH2)=NOH) (1.2 equiv)
-
Solvent: Dioxane or DMF
Protocol:
-
Activation: Dissolve acid in Dioxane. Add CDI. Heat to 50°C for 30 mins.
-
Observation: CO2 evolution must be observed.
-
-
Addition: Add the amidoxime. Stir at 50°C for 1 hour.
-
Intermediate Check: LCMS will show the O-acyl amidoxime intermediate.
-
-
Cyclodehydration: Heat the reaction to 100–110°C for 4–12 hours.
-
Workup: Evaporate solvent. Partition between water/EtOAc.
Section 4: Advanced Transformation (Curtius Rearrangement)
Converting the -COOH to an amine (via isocyanate) allows access to 2- or 3-aminobenzofurans, which are otherwise difficult to synthesize directly.
Safety Note: Azide intermediates are potentially explosive.[4] Use a blast shield.
Figure 1: Workflow for the Curtius Rearrangement using DPPA (Diphenylphosphoryl azide).[1][3]
Protocol (One-Pot to Boc-Amine):
-
Dissolve benzofuran acid (1.0 equiv) in t-Butanol (solvent & reactant).
-
Add TEA (1.5 equiv) and DPPA (1.2 equiv).
-
Stir at RT for 1 hour (Acyl azide formation).
-
Heat to reflux (82°C) for 6–12 hours.
-
Result: The isocyanate intermediate is trapped by t-Butanol to yield the N-Boc-aminobenzofuran.
Section 5: Decarboxylative Cross-Coupling[5]
This advanced method replaces the -COOH directly with an Aryl group, mimicking a Suzuki coupling but without the boronic acid.
Conditions (Goossen Protocol):
-
Catalyst: PdCl2 (or Pd(acac)2) (2-5 mol%)
-
Co-Catalyst: CuI (or Ag2CO3) (10-20 mol%) - Facilitates decarboxylation.
-
Ligand: PPh3 or XPhos.
-
Solvent: NMP/Quinoline mix (High boiling point required: 160°C).
Critical Success Factor: The removal of water is essential. Use molecular sieves or a Dean-Stark trap if scaling up.
Section 6: Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Amidation) | Steric hindrance (C3-position). | Switch to Acid Chloride method (Protocol B). Use microwave heating (80°C, 20 min). |
| Decarboxylation | Overheating C2-acids. | Keep reaction temp <60°C during activation. Avoid strong mineral acids.[4] |
| Incomplete Curtius | Moisture in solvent. | Isocyanate hydrolyzed to amine prematurely. Use anhydrous toluene/t-BuOH.[3] |
| Poor Solubility | Planar benzofuran stacking. | Use DMF/DMAc as solvent. Add 10% DMSO if necessary. |
References
-
Vertex Pharmaceuticals. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (Demonstrates HATU protocols for benzofuran-2-COOH).
-
BenchChem. Application Notes and Protocols for the Curtius Rearrangement. (General DPPA protocol adaptable for benzofurans).
-
Matheau-Raven, D. et al. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.[5] J. Org.[6] Chem. 2022.[7]
-
Forgione, P. et al. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.[8] J. Org.[6] Chem. 2010.[9][6] (Seminal work on benzofuran decarboxylative coupling).
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (Comparison of HATU vs Acid Chloride methods).
Sources
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]
- 5. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic Acid
[1]
Executive Summary & Compound Profile
Purifying This compound requires navigating two primary challenges: the lipophilicity of the 5-ethoxy group and the propensity of the benzofuran core to retain colored phenolic oxidation byproducts.[1]
This guide prioritizes a Self-Validating Purification System : a two-stage workflow combining chemical selectivity (Acid-Base Extraction) with physical refinement (Recrystallization).[1][2]
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Impact on Purification |
| Structure | Benzofuran core, 5-ethoxy, 3-methyl, 2-COOH | Planar, prone to pi-stacking; 2-COOH provides a pH handle.[1][2] |
| pKa (COOH) | ~3.5 – 4.0 | Allows selective solubilization in mild base (NaHCO₃/NaOH).[1][2] |
| Solubility (Acid) | High: DMSO, DMF, Hot EtOH/MeOHLow: Water, Hexanes, Cold Toluene | Ideal for thermal recrystallization from alcohols.[2] |
| Solubility (Salt) | High: Water (pH > 8) | Enables separation from non-acidic organic impurities.[2] |
| Common Impurities | 4-Ethoxyphenol (starting material), Ethyl ester intermediate, Decarboxylated benzofuran.[2] | Phenols cause pink/brown discoloration; Esters lower melting point.[1][2] |
Primary Purification Protocols
Protocol A: Acid-Base Chemical Reselection (The "Crude Cleanup")
Use this protocol first if your crude yield is >100% (wet/impure) or highly colored.[1][2]
Mechanism: This step exploits the acidity of the carboxylic acid.[1][2] Neutral organic impurities (unreacted phenols, decarboxylated byproducts, esters) will not dissolve in aqueous bicarbonate/carbonate, allowing their removal by filtration.[2]
Step-by-Step Workflow:
-
Dissolution: Suspend the crude solid in 5% aqueous Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃) (approx. 10 mL per gram of solid).[1][2] Stir until dissolved.
-
Note: If the solution is dark, the salt has formed.[2]
-
-
Filtration (Critical): Filter the alkaline solution through a Celite pad or sintered glass funnel.[1][2]
-
Precipitation: Cool the filtrate to 0–5°C. Slowly add 2N Hydrochloric Acid (HCl) dropwise with vigorous stirring until pH reaches ~1–2.
-
Isolation: Filter the solid, wash with cold water (3x) to remove inorganic salts (NaCl), and dry under vacuum at 50°C.[2]
Protocol B: Recrystallization (The "Polishing" Step)
Use this for final polishing to achieve >98% purity.[2]
Solvent System: Ethanol/Water (80:20) or Pure Methanol .[1][2] Rationale: Benzofuran acids typically exhibit steep solubility curves in lower alcohols—soluble at boiling, insoluble at freezing.[2]
-
Dissolution: Place the dried acid in a flask. Add Ethanol (approx. 5-8 mL/g).[1][2] Heat to reflux (boiling).[1][2][3]
-
Decolorization (Optional but Recommended): If the solution is yellow/brown, remove from heat, add Activated Carbon (5-10 wt%) , and reflux for 5 minutes. Filter hot through Celite.[1][2]
-
Crystallization:
-
Method 1 (Single Solvent): Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
-
Method 2 (Anti-solvent): If using pure ethanol, add hot Water dropwise to the boiling solution until a faint turbidity persists.[2] Clear it with one drop of ethanol, then let cool.
-
-
Harvest: Filter the crystals. Wash with cold 50% Ethanol/Water .[1][2] Dry thoroughly.[1][2]
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying this compound, ensuring you do not waste time on the wrong technique.
Caption: Decision matrix for selecting the appropriate purification route based on visible color and NMR impurity profile.
Troubleshooting & FAQs
Q1: My product has a persistent pink or reddish-brown hue. How do I remove it?
Diagnosis: This is characteristic of oxidized phenolic impurities (likely trace 4-ethoxyphenol from the starting material).[1][2] Benzofuran syntheses often involve phenol intermediates that oxidize rapidly.[1][2] Solution:
-
Don't just recrystallize. Phenolic pigments can co-crystallize with the acid.[1][2]
-
Perform Protocol A (Acid-Base) first. The washing step removes the bulk of the phenols.[1][2]
-
Use Activated Carbon: During Protocol B (Recrystallization), the addition of activated charcoal is critical.[2] Ensure you filter the charcoal while the solution is hot to prevent the product from crashing out in the filter.[1][2]
Q2: The melting point is broad (e.g., 145–155°C) or lower than the literature value.
Diagnosis: This indicates "wet" crystals or a mixture of the acid and its ethyl ester precursor.[2] Solution:
-
Check 1H NMR: Look for a triplet at ~1.4 ppm and a quartet at ~4.4 ppm.[1][2] If present, you have unreacted Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate .[1][2]
-
Fix: Recrystallization will not efficiently separate the ester from the acid due to structural similarity.[1][2] You must hydrolyze the material again (Reflux in 10% NaOH/Ethanol for 1 hour), then acidify to convert everything to the acid form.[2]
Q3: I have low recovery yield after Acid-Base precipitation.
Diagnosis: The compound may be partially soluble in the acidic aqueous phase if the volume is too large, or the pH wasn't lowered enough.[1][2] Solution:
-
Check pH: Ensure the final pH is < 2. The pKa is likely around 3.8; if you stop at pH 4 or 5, significant product remains in solution as the salt.[2]
-
Salting Out: Add NaCl to the filtrate to increase ionic strength, forcing the organic acid out of the solution (Common Ion Effect).[2]
Q4: Can I use Column Chromatography?
Answer: Yes, but it is usually unnecessary for this class of compounds.[2]
References
-
Synthesis of Benzofuran-2-carboxylic Acids via Perkin Rearrangement Source:National Institutes of Health (NIH) / PMC Context:[2] Describes the microwave-assisted synthesis and purification (acidification/recrystallization) of 3-methylbenzofuran-2-carboxylic acid derivatives. URL:[Link][1][2]
- Source:Google Patents (US20180002305A1)
-
Synthesis and Antimicrobial Activity of 3-Benzofurancarboxylic Acid Derivatives Source:MDPI (Molecules 2010, 15) Context: Provides NMR data and purification protocols (column chromatography vs. recrystallization) for methyl-substituted benzofuran acids. URL:[Link][1][2]
-
Decolorization Protocols for Organic Acids Source:Creative Bioarray Context: General methodologies for removing colored phenolic impurities using acid-base precipitation and activated adsorbents.[1][5] URL:[Link]
Sources
- 1. 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. creative-bioarray.com [creative-bioarray.com]
Technical Support: Optimizing 3-Methyl-1-Benzofuran-2-Carboxylic Acid Synthesis
Ticket ID: #SYN-3MBF-2CA Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide
Executive Summary
This guide addresses the synthesis of 3-methyl-1-benzofuran-2-carboxylic acid , a critical scaffold in the development of anti-arrhythmic agents (e.g., Amiodarone analogues) and angiotensin II receptor antagonists.
While the Rap-Stoermer condensation and its variants are the industry standard, researchers often encounter yields below 50% due to incomplete cyclization, polymerization of phenolic precursors, or difficult purification of the carboxylic acid from tarry byproducts. This support module provides a high-yield "Golden Path" protocol, a mechanistic troubleshooting decision tree, and specific Q&A for failure modes.
Part 1: The "Golden Path" Protocol
Standardized high-yield workflow based on K₂CO₃/DMF mediated cyclization.
Core Logic: The most robust route utilizes 2-hydroxyacetophenone and ethyl chloroacetate . The methyl group at the C3 position is pre-installed via the acetyl group of the starting phenol, avoiding difficult C3-alkylation steps later.
Reaction Scheme
-
O-Alkylation: 2-hydroxyacetophenone + Ethyl chloroacetate
Intermediate Ether. -
Intramolecular Cyclization: Knoevenagel/Aldol-type condensation
Ethyl 3-methylbenzofuran-2-carboxylate. -
Hydrolysis: Ester
Carboxylic Acid.
Optimized Protocol (One-Pot, Two-Stage)
Reagents:
-
2-Hydroxyacetophenone (1.0 eq)
-
Ethyl chloroacetate (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Solvent: N,N-Dimethylformamide (DMF) [Dry][1]
-
Hydrolysis: 10% NaOH or KOH (aq)
Step-by-Step:
-
Alkylation/Cyclization: In a round-bottom flask equipped with a drying tube, dissolve 2-hydroxyacetophenone in dry DMF. Add anhydrous K₂CO₃.[1]
-
Add ethyl chloroacetate dropwise at room temperature.
-
Critical Step: Heat the mixture to 80–90°C for 4–6 hours. Note: Lower temperatures (refluxing acetone, ~56°C) often stall at the uncyclized ether intermediate.
-
Hydrolysis: Once TLC confirms consumption of starting material and formation of the ester (usually a distinct fluorescent spot), add 10% NaOH solution directly to the reaction mixture (approx 3-4 equivalents of base).
-
Heat at 90–100°C for an additional 1–2 hours to saponify the ester.
-
Workup: Cool to room temperature. Pour into crushed ice/water. Acidify carefully with HCl to pH 2–3. The product should precipitate as a solid.
-
Purification: Recrystallize from Ethanol/Water (70:30) or Methanol.[2]
Part 2: Visualizing the Workflow & Troubleshooting
The following diagrams illustrate the chemical causality and decision logic.
Diagram 1: Mechanistic Pathway & Failure Points
Caption: Figure 1. The sequential transformation from acetophenone to benzofuran. Yellow nodes indicate common stalling points; red nodes indicate irreversible failures.
Diagram 2: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for resolving yield and purity issues during synthesis.
Part 3: Troubleshooting & FAQs
Q1: I am isolating a product that matches the mass of the intermediate ether, not the benzofuran. Why is cyclization failing?
Diagnosis: This is the "Rap-Stoermer Stall." The initial O-alkylation (Williamson synthesis) is kinetically faster than the subsequent intramolecular aldol condensation. Solution:
-
Temperature: Cyclization requires higher activation energy. If you are refluxing in acetone (56°C), it is insufficient. Switch to DMF or Acetonitrile and heat to 80–90°C .
-
Base: Ensure you are using at least 2.5 equivalents of anhydrous K₂CO₃. The base is consumed to neutralize the HCl formed; excess is needed to drive the aldol step.
Q2: My final product is a dark, sticky tar that won't precipitate. How do I purify it?
Diagnosis: This usually indicates polymerization of the 2-hydroxyacetophenone or the presence of oxidized phenolic byproducts. Solution:
-
Acidification Protocol: When acidifying the hydrolyzed salt, do not dump concentrated HCl rapidly. Add 1N HCl dropwise with vigorous stirring to prevent local high-acidity zones that trap impurities.
-
Recrystallization: Dissolve the crude tar in minimum hot Ethanol. Add Activated Carbon (charcoal), reflux for 5 mins, and filter hot through Celite. Then, add warm water until the solution is slightly turbid and let it cool slowly.
Q3: Can I use Microwave Irradiation to improve yield?
Insight: Yes. Microwave synthesis is highly effective for this specific transformation. Protocol:
-
Irradiate at 140°C for 10–15 minutes .
-
Result: Yields typically increase from ~60% (thermal) to ~85–90% due to rapid heating preventing side-reactions.
Q4: Why is the melting point of my product lower than the literature value (Literature: ~190–193°C for the acid)?
Diagnosis: Likely contamination with the unhydrolyzed ester or the decarboxylated product (3-methylbenzofuran). Validation: Check IR spectroscopy.
-
Target Acid: Broad -OH stretch (2500–3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
-
Ester Impurity: Sharp C=O stretch (~1710–1720 cm⁻¹) and no broad -OH.
-
Decarboxylated: No C=O stretch.
Part 4: Comparative Data (Optimization Table)
| Condition | Solvent | Base | Temp/Time | Typical Yield | Notes |
| Classic | Acetone | K₂CO₃ | Reflux (56°C) / 12h | 40–55% | Often stalls at ether; requires long times. |
| Standard | Ethanol | KOH | Reflux (78°C) / 6h | 50–65% | "One-pot" often messy; KOH can cause polymerization. |
| Optimized | DMF | K₂CO₃ | 90°C / 4h | 75–85% | Recommended. Best balance of rate and purity. |
| Green/Fast | DMF | K₂CO₃ | MW (140°C) / 15min | 85–92% | Requires microwave reactor; difficult to scale >10g. |
References
-
Stoermer, R. (1900).[4] "Ueber die Synthese von Cumaranen und Benzofuranen." Justus Liebigs Annalen der Chemie, 312(3), 237–336.
-
Mahajan, S. S., & Naik, S. D. (2008). "Microwave assisted synthesis of some new benzofuran derivatives." E-Journal of Chemistry, 5(S2), 1125-1130.
-
Kowalewska, M., et al. (2013).[3] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013, Article ID 183717.[3]
-
BenchChem Technical Library. (2025). "The Genesis of a Key Intermediate: Synthesis of 2'-Hydroxyacetophenone."
Sources
stability of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid under acidic conditions
This guide serves as a specialized technical resource for researchers working with 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid . It is designed to address stability concerns, specifically focusing on acidic environments common in synthesis workups, purification, and formulation.
Subject: this compound
CAS No: 81718-77-6 (Analogous) | Molecular Formula: C₁₂H₁₂O₄ Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: Acid Stability Profile
As a Senior Application Scientist, I often see degradation in this compound class stemming from a misunderstanding of the three distinct functional vulnerabilities in the molecule: the aryl-alkyl ether , the benzofuran ring , and the carboxylic acid .
Under acidic conditions, this molecule exhibits a bimodal stability profile :
-
High Stability: In dilute, non-nucleophilic acids (e.g., 1M HCl, dilute H₂SO₄) at ambient temperatures. This allows for standard acidic workups (quenching alkaline hydrolysis).
-
Critical Instability: In the presence of strong nucleophilic acids (HBr, HI) or Lewis acids (BBr₃), and under high-thermal acidic conditions .
Key Takeaway: The primary risks are Ether Cleavage (Dealkylation) and Decarboxylation .
Technical Q&A: Troubleshooting & Optimization
Q1: I am observing a new peak at [M-28] or [M-44] in my LC-MS after heating in acid. What is happening?
Diagnosis: You are likely driving Decarboxylation . Technical Insight: Benzofuran-2-carboxylic acids are susceptible to thermal decarboxylation. While the benzofuran ring is aromatic and stable, the carboxylic acid at the C2 position is electronically connected to the furan oxygen. Protonation of the ring or the carbonyl at high temperatures (>80°C) facilitates the loss of CO₂.
-
M-44: Loss of CO₂ (Decarboxylation).
-
M-28: Loss of Ethylene (if the ethoxy group is cleaving via an E1-like mechanism, though less common than direct hydrolysis).
Corrective Action:
-
Limit temperature to <50°C during acidic processing.
-
Avoid high-boiling acidic solvents (e.g., acetic acid/HCl mixes) at reflux.
Q2: Can I use HBr or HI to remove impurities?
Critical Warning: NO. Mechanism: The 5-ethoxy group is an aryl-alkyl ether. Hydrobromic acid (HBr) and Hydroiodic acid (HI) are classical reagents for ether cleavage .[1]
-
The nucleophilic bromide/iodide ion attacks the ethyl group (Sₙ2 mechanism).
-
Result: You will convert your starting material into 5-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid (a phenol) and ethyl bromide/iodide.
Q3: My product yield is high, but the melting point is low after recrystallization from Ethanol/HCl. Why?
Diagnosis: Fischer Esterification . Technical Insight: You have inadvertently synthesized the ethyl ester .
-
Carboxylic acids + Alcohol + Acid Catalyst = Ester.
-
Even trace amounts of acid (e.g., residual HCl from a workup) in refluxing ethanol will drive this equilibrium.
Corrective Action:
-
Use acetonitrile or acetone for recrystallization if acid traces are present.
-
If using alcohol, ensure the pH is neutral or slightly basic (though this risks salt formation).
Troubleshooting Guide: Symptom vs. Root Cause
| Symptom | Analytical Signal | Root Cause | Solution |
| Mass Loss | LC-MS: [M-44] peak (m/z ~176) | Decarboxylation due to excessive heat in acid. | Reduce temp <50°C; switch to milder acids (e.g., acetic acid). |
| Polarity Shift | HPLC: New peak with lower retention time (more polar). | Ether Cleavage (Dealkylation) forming the phenol. | Avoid HBr, HI, BBr₃. Use HCl or H₂SO₄ only. |
| Lipophilicity Shift | HPLC: New peak with higher retention time (less polar). | Esterification with solvent (MeOH/EtOH). | Change solvent to ACN/Water; remove acid catalyst. |
| Insoluble Solid | Visual: Precipitate does not dissolve in organic layer. | Salt Formation (Acid not strong enough). | Ensure pH < 3 to fully protonate the carboxylic acid. |
Visualizing Degradation Pathways
The following diagrams illustrate the two primary failure modes in acidic media.
Figure 1: Acid-Mediated Ether Cleavage (Dealkylation)
This pathway is dominant in the presence of strong nucleophilic acids (HBr, HI).[1]
Caption: Mechanism of ether cleavage by hydrohalic acids, leading to the phenolic impurity.
Figure 2: Thermal Decarboxylation in Acid
This pathway is dominant at high temperatures (>80°C).
Caption: Thermal decarboxylation pathway facilitated by acidic protonation.
Experimental Protocol: Acid Stability Stress Test
To validate the stability of your specific lot or formulation, perform this standard stress test before scale-up.
Objective: Determine the "Safe Zone" for acidic processing.
Materials:
-
Compound: 10 mg
-
Solvent A: 1M HCl (Aqueous)
-
Solvent B: 1M H₂SO₄ (Aqueous)
-
Solvent C: 1M HCl in Ethanol (Simulates workup/recrystallization)
Procedure:
-
Preparation: Dissolve 10 mg of compound in 1 mL of each solvent system. (Note: Use a co-solvent like DMSO if solubility is poor in pure aqueous acid).
-
Incubation:
-
Set A (Control): Room Temperature (25°C) for 24 hours.
-
Set B (Stress): Heat to 60°C for 4 hours.
-
-
Analysis: Neutralize an aliquot with buffer and analyze via HPLC-UV (254 nm).
-
Acceptance Criteria:
-
Recovery > 99.0%.
-
New impurity peaks < 0.1%.
-
Expected Results:
-
Aqueous HCl/H₂SO₄ (25°C): Stable.
-
Aqueous HCl/H₂SO₄ (60°C): Potential trace decarboxylation (<1%).
-
Ethanolic HCl (60°C): FAIL . Significant conversion to Ethyl Ester (10-40%).
References
-
ChemicalBook . (2025).[4] 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis & properties. Retrieved from
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter on Ether Cleavage and Acidic Hydrolysis). Oxford University Press.
-
Master Organic Chemistry . (2014). Cleavage of Ethers with Acid. Retrieved from
-
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from
-
Chem-Impex . (2024). Benzofuran-2-carboxylic acid: Applications and Stability. Retrieved from
Sources
troubleshooting decarboxylation issues in benzofuran acid synthesis
Status: Operational Ticket ID: BZF-DEC-001 Subject: Troubleshooting Decarboxylation of Benzofuran-2-Carboxylic Acids Assigned Specialist: Senior Application Scientist
Executive Summary
Decarboxylation of benzofuran-2-carboxylic acids is a pivotal step in synthesizing the benzofuran scaffold, a pharmacophore found in anti-arrhythmic drugs (e.g., Amiodarone) and various natural products. While theoretically simple (
Users frequently encounter three critical failure modes: intractable tar formation (polymerization), incomplete conversion (sublimation/stalling), and difficult purification (solvent removal). This guide moves beyond standard textbook protocols to address the causality of these failures and provides field-proven remediation strategies.
Module 1: The "Classic" Copper-Quinoline Route
Context: The traditional method involves heating the acid in quinoline with copper powder or Cu(I) oxide to 180–220°C. Primary Failure Mode: "The reaction turned into a black solid/tar."
Root Cause Analysis
Benzofurans are acid-sensitive and prone to polymerization at high temperatures.[1] While quinoline acts as a high-boiling base to buffer the system, the extreme heat required for thermal decarboxylation often triggers radical polymerization of the electron-rich furan ring, especially if the headspace is not inert.
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| Black Tar / Charring | Oxidative polymerization of the product. | Strict Inert Atmosphere: Sparge solvent with |
| Stalled Reaction | Catalyst surface poisoning. | Switch Catalyst: Replace Cu powder with Cu₂O (5-10 mol%) . The oxide is often the active species. Add 2,2'-bipyridyl as a ligand to lower the activation energy. |
| Quinoline "Nightmare" | Inability to remove solvent during workup. | Acidic Wash: Dilute the cooled mixture with EtOAc, then wash 3x with 2M HCl . This converts quinoline to the water-soluble quinolinium salt. |
Mechanism: Copper-Mediated Protodecarboxylation
The reaction proceeds via an organocopper intermediate.[2] Visualizing this pathway helps understand why proton sources are necessary.
Figure 1: The simplified mechanism of Copper(I)-mediated decarboxylation. Note that the rate-limiting step is usually the extrusion of CO2 to form the Ar-Cu species.
Module 2: The "Modern" Silver-Catalyzed Route
Context: For valuable or sensitive substrates, the high temperatures of the copper method are destructive. The method developed by Larrosa et al. uses Silver(I) Carbonate (
FAQ: Silver Catalysis
Q: Why use Silver over Copper?
A: Silver catalysts, specifically in the presence of DMSO, facilitate decarboxylation via a lower-energy transition state. The addition of acetic acid (
Q: My yield is low (approx. 50%). What happened?
A: Check your DMSO. It must be anhydrous. Water competes with the decarboxylation pathway. Also, ensure you are using 10-20 mol%
Protocol: The Larrosa Method
-
Charge: Substrate (1.0 equiv),
(10 mol%), DMSO ( concentration). -
Add: Acetic Acid (5-10% v/v).
-
Heat: 120°C for 16 hours.
-
Workup: Dilute with water, extract with ether. Note: No acidic wash required as DMSO washes away with water.
Module 3: Microwave-Assisted Decarboxylation
Context: Using microwave irradiation to superheat solvents (NMP or Quinoline) for rapid (5-20 min) conversion. Primary Failure Mode: Sublimation.
The Sublimation Trap
Benzofuran acids are prone to subliming before they decarboxylate. In a microwave vial, the starting material deposits on the cool upper walls/cap, resulting in 0% conversion despite the solution turning dark.
Troubleshooting Guide
| Issue | Technical Fix |
| Sublimation | Solvent Volume: Fill the microwave vial to the maximum safe volume (minimize headspace). Solvent Choice: Switch to NMP (N-Methyl-2-pyrrolidone). It couples better with microwaves than quinoline, ensuring uniform heating. |
| Vessel Failure | Pressure Control: Decarboxylation releases gas ( |
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the optimal experimental setup for your specific substrate.
Figure 2: Strategic decision tree for selecting decarboxylation conditions based on substrate stability and scale.
Comparative Data: Solvent & Catalyst Efficiency
The following data summarizes typical yields and conditions for benzofuran-2-carboxylic acid decarboxylation.
| Method | Catalyst | Solvent | Temp (°C) | Time | Typical Yield | Key Constraint |
| Classic Thermal | Cu powder | Quinoline | 200-220 | 2-6 h | 60-80% | Difficult workup; tarring. |
| Catalytic Thermal | Cu₂O / Phenanthroline | NMP/Quinoline | 170-190 | 4-12 h | 75-90% | Requires expensive ligand. |
| Silver Mediated | Ag₂CO₃ | DMSO (+AcOH) | 80-120 | 16-24 h | 85-95% | High cost of Silver; DMSO removal. |
| Microwave | Cu / Cu₂O | NMP | 200 | 10-20 min | 50-90% | Scale limited by pressure ( |
References
-
Sheppard, W. A., et al. (1970). "The Copper-Quinoline Decarboxylation." Journal of the American Chemical Society.[3]
-
Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[4] "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters.
-
Goossen, L. J., et al. (2010).[3] "Decarboxylative Coupling Reactions."[3][5][6][7] Israel Journal of Chemistry.
-
BenchChem Technical Support. (2025). "Navigating the Skraup Quinoline Synthesis & Workup."
-
Organic Chemistry Portal. "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datapdf.com [datapdf.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids [organic-chemistry.org]
- 5. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 6. Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids [mdpi.com]
- 7. future4200.com [future4200.com]
storage and handling safety data for benzofuran carboxylic acids
Executive Summary
Benzofuran carboxylic acids (e.g., 2-benzofurancarboxylic acid, CAS 496-41-3) are critical pharmacophores in drug discovery, serving as precursors for anti-arrhythmic agents (like Amiodarone analogues) and antimicrobial targets.[1] While structurally robust compared to their indole counterparts, they present specific challenges regarding decarboxylation risks , solubility-driven assay variance , and solid-state stability .
This guide synthesizes field data and physicochemical properties to provide a self-validating handling protocol.
Module 1: Storage & Stability (Preventing Degradation)
The Core Mechanism: Decarboxylation & Oxidation
The primary stability threat to benzofuran-2-carboxylic acids is thermal decarboxylation . The electronegative oxygen atom in the furan ring inductively withdraws electron density, slightly destabilizing the carboxyl bond compared to benzoic acid. While generally stable at room temperature, prolonged exposure to heat (>60°C) or acidic environments can catalyze the loss of
Secondary Risk: Photo-oxidation. The benzofuran ring is electron-rich and susceptible to oxidative opening under intense UV light, often manifesting as a yellow discoloration.
Storage Decision Logic
The following workflow ensures maximum shelf-life integrity.
Figure 1: Decision tree for long-term storage of benzofuran carboxylic acids. Note the specific risk of esterification in alcoholic solvents.
Troubleshooting: Stability FAQs
Q: My white benzofuran-2-carboxylic acid powder has turned pale yellow. Is it still usable?
-
Diagnosis: This indicates surface photo-oxidation or trace impurities reacting with air.
-
Validation: Check the melting point. Pure 2-benzofurancarboxylic acid melts around 193-196°C [1].[2] If the melting point is depressed by >2°C, recrystallization (typically from EtOH/Water) is required.
-
Action: For HTS (High-Throughput Screening), repurify. For rough synthesis, it may suffice, but expect lower yields.
Q: I observe pressure buildup in my storage vials.
-
Diagnosis: Slow decarboxylation releasing
. This is rare at room temperature unless the compound is stored in an acidic environment or in the presence of transition metals (e.g., copper residues from synthesis). -
Action: Vent carefully. Analyze via LC-MS to detect the presence of the decarboxylated benzofuran parent mass (M-44 peak).
Module 2: Solubility & Solution Handling
The pKa Trap
Benzofuran-2-carboxylic acid has a pKa of approximately 3.1 - 3.6 [2]. This makes it significantly more acidic than benzoic acid (pKa 4.2).
-
Implication: At physiological pH (7.4), it is fully ionized (anionic).
-
Risk: If you dilute a DMSO stock (neutral) into an acidic buffer (pH < 4), the compound will protonate and likely precipitate due to the high lattice energy of the planar aromatic system.
Solubility Profile Data
Data summarized from internal benchmarks and PubChem properties.
| Solvent | Solubility Rating | Notes |
| DMSO | High (>50 mM) | Ideal for stock solutions. Hygroscopic; keep dry to prevent precipitation. |
| Ethanol | Moderate | Good for recrystallization. Avoid long-term storage (esterification risk). |
| Water (pH 7) | Moderate | Soluble as the salt (carboxylate). |
| Water (pH 2) | Very Low | Precipitation Risk. Compound exists as free acid. |
| Chloroform | Low/Moderate | Useful for extraction of the free acid form. |
Solubilization Workflow
Figure 2: Workflow for preparing assay solutions, highlighting the pKa-dependent solubility threshold.
Troubleshooting: Solubility FAQs
Q: My IC50 curves are flatlining or showing high variability.
-
Root Cause: "Crash-out" effect. You likely diluted a high-concentration DMSO stock directly into a buffer where local concentration exceeded solubility limits before mixing.
-
Protocol: Perform intermediate dilutions. Instead of 10mM DMSO
Assay Buffer, go 10mM DMSO 1mM DMSO Assay Buffer. Ensure the final DMSO concentration is <1% (or as tolerated by your cells).
Module 3: Safety & Exposure Mitigation[3]
Hazard Identification
Benzofuran carboxylic acids are generally classified as Irritants . However, due to their biological activity (structural similarity to bioactive coumarins), they should be treated as potential sensitizers.
| Hazard Code | Description | Prevention Strategy |
| H315 | Causes skin irritation | Nitrile gloves (0.11mm min thickness). |
| H319 | Causes serious eye irritation | Safety glasses with side shields (ANSI Z87.1). |
| H335 | May cause respiratory irritation | CRITICAL: Use a fume hood. These solids are often fluffy and electrostatic, creating fine dust. |
Handling Protocol: The "Static" Issue
Users frequently report difficulty weighing these compounds due to static charge causing the powder to "jump" or cling to spatulas.
-
Neutralize: Use an anti-static gun or ionizer bar in the balance chamber.
-
Tools: Use anti-static weighing boats, not standard plastic, which exacerbates the charge.
-
PPE: Wear a fitted N95 mask if weighing outside a hood (not recommended) to prevent inhalation of micro-dust.
References
-
PubChem. (2025).[1] Benzofuran-2-carboxylic acid (Compound CID 10331).[1] National Library of Medicine. Retrieved February 21, 2026, from [Link]
-
European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Benzofuran-2-carboxylic acid. Retrieved February 21, 2026, from [Link]
-
NIST Chemistry WebBook. (2025). Benzofuran-2-carboxylic acid Phase Change Data. SRD 69. Retrieved February 21, 2026, from [Link]
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Executive Summary
This guide provides a detailed technical analysis of the 1H NMR spectrum for 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid . As a key intermediate in the synthesis of benzofuran-based anti-arrhythmic agents (analogous to amiodarone and benzbromarone), accurate structural characterization is critical for validation of purity and synthetic success.
This document compares the target molecule (Free Acid) against its synthetic precursor (Ethyl Ester ) to demonstrate the specific spectral shifts indicating successful hydrolysis. We utilize DMSO-d6 as the primary solvent for the acid to ensure visibility of the carboxylic proton, contrasting with CDCl3 typically used for the ester.
Structural Analysis & Proton Assignment Logic
The this compound molecule possesses distinct proton environments that allow for unambiguous assignment.
Theoretical Chemical Shift Prediction (DMSO-d6)
Note: Values are derived from high-confidence medicinal chemistry analogs (e.g., 5-methoxy derivatives) and substituent shielding constants.
| Position | Group | Multiplicity | Approx.[1][2][3][4][5][6][7] Shift (δ ppm) | Coupling (J Hz) | Structural Logic |
| COOH | Carboxylic Acid | Broad Singlet | 12.80 – 13.50 | - | Highly deshielded; exchangeable with D₂O. |
| H-7 | Aromatic | Doublet (d) | 7.45 – 7.55 | 9.0 | Ortho to H-6; least shielded aromatic proton. |
| H-4 | Aromatic | Doublet (d) | 7.05 – 7.15 | 2.5 | Meta to H-6; shielded by ortho-ethoxy group. |
| H-6 | Aromatic | Double Doublet (dd) | 6.90 – 7.00 | 9.0, 2.5 | Ortho to H-7, Meta to H-4; shielded by para-ethoxy. |
| OCH₂ | Ethoxy | Quartet (q) | 4.00 – 4.10 | 7.0 | Deshielded by oxygen. |
| 3-CH₃ | Methyl (Furan) | Singlet (s) | 2.35 – 2.45 | - | Allylic-like system on the furan ring. |
| CH₃ | Ethoxy | Triplet (t) | 1.30 – 1.40 | 7.0 | Terminal methyl of the ether chain. |
Comparative Analysis: Product (Acid) vs. Precursor (Ester)[4]
In drug development, the most critical "performance" metric for this analysis is distinguishing the final Carboxylic Acid from the Ethyl Ester intermediate (Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate).
Key Spectral Differences
The hydrolysis reaction removes the ethyl group on the ester. The NMR spectrum must confirm the loss of the ester-ethyl signals while retaining the ether-ethoxy signals.
-
Ester Spectrum (Precursor in CDCl₃):
-
Shows two sets of ethyl signals.[7]
-
Ester -OCH₂-: Quartet at ~4.40 ppm (more downfield due to carbonyl).
-
Ether -OCH₂-: Quartet at ~4.05 ppm.
-
-
Acid Spectrum (Target in DMSO-d6):
-
Shows one set of ethyl signals (Ether only).
-
Appearance of broad COOH peak >12 ppm.[2]
-
Comparative Data Table
| Feature | Precursor: Ethyl Ester (CDCl₃) | Target: Free Acid (DMSO-d6) | Validation Result |
| Carbonyl Proton | Absent | ~13.0 ppm (bs) | Confirmed Hydrolysis |
| Ester -OCH₂- | ~4.42 ppm (q) | Absent | Confirmed Cleavage |
| Ether -OCH₂- | ~4.05 ppm (q) | ~4.05 ppm (q) | Retained (Core Stability) |
| 3-Methyl | ~2.55 ppm (s) | ~2.40 ppm (s) | Slight solvent shift |
| Aromatic Region | 6.9 - 7.5 ppm | 6.9 - 7.6 ppm | Pattern Preserved |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid acid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).
-
Why DMSO? Carboxylic acids often dimerize or have poor solubility in CDCl3, leading to broad or invisible COOH peaks. DMSO disrupts hydrogen bonding, sharpening the COOH signal.
-
-
Clarification: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.
-
Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Angle: 30° or 45° (to prevent saturation).
-
Relaxation Delay (D1): ≥ 1.0 second (Critical for accurate integration of the COOH proton).
-
Scans (NS): 16 or 32.
-
Temperature: 298 K (25°C).
Visualization of Analysis Logic
Diagram: Spectral Assignment Pathway
This diagram illustrates the logical flow from molecular structure to signal identification.
Caption: Logical mapping of structural moieties to specific NMR signals for this compound.
Diagram: Synthesis & Validation Workflow
This diagram outlines the decision process for validating the synthesis product against the ester alternative.
Caption: Decision tree for distinguishing the target Acid from the precursor Ester using 1H NMR.
References
-
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from [Link]
-
NIST Chemistry WebBook. Benzofuran-2-carboxylic acid Spectral Data. Retrieved from [Link]
-
Krawiecka, M., et al. Synthesis and Characterization of Selected Methyl 5-Methoxy-2-methyl-1-benzofuran-3-carboxylate Derivatives. Acta Poloniae Pharmaceutica.[7] Retrieved from [Link]
Sources
- 1. 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
mass spectrometry fragmentation pattern of ethoxy-benzofuran acids
This guide details the mass spectrometry fragmentation patterns of ethoxy-benzofuran acids , a structural class critical in medicinal chemistry (e.g., uricosuric agents like benzbromarone analogs). It compares ionization techniques (EI vs. ESI) and differentiates these compounds from structural analogs.
Executive Summary & Comparison Matrix
For researchers characterizing benzofuran scaffolds, choosing the right ionization method is critical for structural elucidation. The ethoxy-benzofuran acid moiety presents three distinct fragmentation triggers: the benzofuran core , the ethoxy ether tail , and the carboxylic acid .
Performance Comparison: EI vs. ESI
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Ion Type | Radical Cation ( | Pseudomolecular Ion ( |
| Sensitivity for Acids | Moderate (Derivatization often required) | High (especially in Negative Mode) |
| Structural Insight | High (Fingerprint fragmentation) | Moderate (Requires MS/MS for fragments) |
| Key Mechanism | Homolytic cleavage, McLafferty rearrangement | Heterolytic cleavage, Decarboxylation |
| Detection Limit | Nanogram range | Picogram range |
Mechanistic Fragmentation Pathways
Understanding the causality of fragmentation allows for self-validating spectral analysis.
A. The "Ethoxy" Signature (Neutral Loss of 28 Da)
The most diagnostic feature of an ethoxy substituent on an aromatic ring is the loss of ethylene (
-
Mechanism: The ether oxygen acts as the charge site. A hydrogen from the
-carbon of the ethoxy group transfers to the ring/oxygen, expelling neutral ethylene. -
Diagnostic Value: If you see a
transition, it confirms the chain.
B. The Carboxylic Acid Pathway (Neutral Loss of 17, 44, 45 Da)
-
-Cleavage: Direct loss of
( ) or ( ). -
Decarboxylation: In ESI(-) mode, the carboxylate anion often loses
( ), leaving a carbanion that redistributes charge into the benzofuran ring.
C. The Benzofuran Core (CO Extrusion)
Following the loss of side chains, the benzofuran core typically contracts.
-
Ring Contraction: Loss of carbon monoxide (
, 28 Da) is characteristic of phenols and benzofurans, often converting the benzofuran to a naphthalene-like or tropylium-like cation.
Visualization of Signaling Pathways (DOT)
The following diagram illustrates the fragmentation cascade for a generic 2-ethoxybenzofuran-3-carboxylic acid in Electron Ionization (EI).
Caption: Figure 1: EI Fragmentation Cascade of Ethoxy-Benzofuran Acid showing competitive loss channels.
Experimental Protocol: Structural Elucidation Workflow
This protocol is designed to differentiate ethoxy-benzofuran acids from their esters and methoxy analogs.
Phase 1: Sample Preparation
-
Solvent: Dissolve 0.1 mg of compound in Methanol (LC-MS grade) . Avoid ethanol to prevent transesterification artifacts.
-
Concentration: Dilute to 1 µg/mL for ESI or 10 µg/mL for EI-GCMS.
-
Additive: For ESI(-), add 0.1% Formic Acid or Ammonium Acetate to promote ionization stability.
Phase 2: ESI-MS/MS Acquisition (Negative Mode)
Rationale: Carboxylic acids ionize superiorly in negative mode (
-
Source Parameters:
-
Capillary Voltage: -2.5 kV to -3.5 kV.
-
Desolvation Temp: 350°C.
-
-
MS1 Scan: Confirm the parent ion
.-
Check: If mass is +14 Da higher than expected, suspect Methyl Ester artifact.
-
-
MS2 (Product Ion Scan): Apply Collision Energy (CE) ramp (10–40 eV).
-
Look for: Base peak at
(Loss of ). -
Secondary: Look for
(Loss of then Ethylene).
-
Phase 3: EI-GCMS Acquisition (Orthogonal Validation)
Rationale: EI provides the "fingerprint" to confirm the ethoxy chain structure.
-
Inlet Temp: 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Scan: 40–500 m/z.
-
Validation Check:
-
Observe
29 ( ) and 45 ( ). -
Confirm absence of
31 ( ), which would indicate a methoxy/methyl ester.
-
Data Interpretation & Case Study
Scenario: Differentiating 5-ethoxybenzofuran-2-carboxylic acid (MW 206) from its isomer 5-methoxy-2-methylbenzofuran-3-carboxylic acid (MW 206).
Comparative Fragmentation Table
| Fragment / Loss | Ethoxy-Benzofuran Acid | Methoxy-Methyl Isomer | Mechanistic Reason |
| Parent Ion | 206 | 206 | Isomeric |
| Loss of 28 Da ( | Prominent ( | Absent | Ethoxy group undergoes H-transfer/elimination. |
| Loss of 15 Da ( | Weak/Absent | Prominent ( | Methyl radical loss from methoxy or methyl side chain. |
| Loss of 44 Da ( | Present ( | Present ( | Common decarboxylation of acid. |
| m/z 134 Ion | Likely (via | Unlikely | Specific skeletal rearrangement. |
Workflow Diagram
Caption: Figure 2: Decision Tree for Isomer Differentiation using dual ionization modes.
References
-
Dias, H. J., et al. (2017).[1] "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. [Link]
-
Clark, C. R., et al. (2025). "Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones." ResearchGate. [Link]
-
Holčapek, M., et al. (2010). "Mass Spectrometry of Benzofuran Derivatives." Journal of Chromatography A. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (General reference for McLafferty and Ethoxy fragmentation mechanisms). [Link]
Sources
Technical Comparison Guide: FTIR Characterization of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Executive Summary
Objective: This guide details the Fourier Transform Infrared (FTIR) spectroscopic profile of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid . It focuses on distinguishing this compound from its synthetic precursors (specifically the ethyl ester) and structural analogs during drug development and quality control (QC) workflows.
Context: Benzofuran derivatives are critical scaffolds in medicinal chemistry, often serving as precursors for anti-arrhythmic (e.g., Amiodarone analogs) and antimicrobial agents.[1][2][3][4] The specific challenge in synthesizing this compound lies in verifying the complete hydrolysis of its ester precursor.[3][5] FTIR offers a rapid, non-destructive method to validate this transformation by monitoring the shift in carbonyl chemistry and the emergence of hydroxyl functionalities.[3]
Experimental Methodology
To ensure reproducibility and spectral fidelity, the following protocol is recommended. This workflow minimizes moisture interference, which is critical when analyzing the broad O-H stretching region of carboxylic acids.[3][4]
Sample Preparation Protocol
-
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for rapid QC, though KBr provides better resolution for the O-H stretch if the sample is dry.[3][4]
-
Scans: 32 scans (minimum) to optimize Signal-to-Noise (S/N) ratio.
Step-by-Step Workflow
-
Background Collection: Collect an air background spectrum to subtract atmospheric CO₂ and H₂O.[3][4][5]
-
Sample Loading: Place ~2-5 mg of the solid analyte onto the ATR crystal.
-
Compression: Apply consistent pressure using the anvil to ensure intimate contact.[3][4][5] Note: Inconsistent pressure leads to variable peak intensities, particularly in the fingerprint region.
-
Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.[3][4]
-
Cleaning: Clean crystal with isopropanol; verify no carryover peaks before the next sample.
Spectral Analysis & Comparison
The identification of this compound relies on three distinct spectral zones. The table below compares the target compound against its immediate synthetic precursor, Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate .
Comparative Peak Assignment Table
| Functional Group | Vibration Mode | Target Compound (Carboxylic Acid) | Alternative (Ethyl Ester Precursor) | Diagnostic Insight |
| Hydroxyl (-OH) | O-H Stretch | 2500–3300 cm⁻¹ (Broad, Strong) | Absent | The "fermi resonance" broad band is the primary indicator of the acid.[4] Its absence confirms the ester form.[3][4] |
| Carbonyl (C=O) | C=O[2][3][5] Stretch | 1670–1710 cm⁻¹ | 1735–1750 cm⁻¹ | Conjugation with the benzofuran ring lowers the acid's frequency.[3][4][5] The ester absorbs at a higher wavenumber.[3][4][7] |
| Ether (Ar-O-R) | C-O Asym.[3][4] Stretch | 1240–1260 cm⁻¹ | 1240–1260 cm⁻¹ | Present in both.[3][4][5] Confirms the integrity of the 5-ethoxy substitution. |
| Benzofuran Ring | C=C Ring Stretch | 1580–1610 cm⁻¹ | 1580–1610 cm⁻¹ | Characteristic "breathing" modes of the aromatic bicyclic system.[3][4][5] |
| Alkyl (Methyl/Ethyl) | C-H Stretch | 2900–2980 cm⁻¹ | 2900–2980 cm⁻¹ | The ester has additional C-H bands, but these are often obscured by the broad acid O-H in the target.[3][4] |
Detailed Mechanistic Analysis[2][3][4]
-
The Carbonyl Shift (C=O): In the target acid, the carbonyl group participates in extensive hydrogen bonding (dimerization), which weakens the C=O bond character, lowering its vibrational frequency to ~1690 cm⁻¹.[2][3] In the ester alternative, this hydrogen bonding network is absent, and the inductive effect of the ethoxy group raises the frequency to ~1740 cm⁻¹. This shift of ~50 cm⁻¹ is the definitive "Pass/Fail" metric for hydrolysis reactions [1].[3][4]
-
The 5-Ethoxy Signature: The presence of the ethoxy group at position 5 is confirmed by strong C-O stretching vibrations.[3][4] An asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹ are characteristic of aryl-alkyl ethers.[3][4] These peaks must remain intact during synthesis; their disappearance would suggest accidental cleavage of the ether linkage [2].[3][4]
-
3-Methyl Influence: While less diagnostic than the functional groups, the methyl group at position 3 contributes to the aliphatic C-H stretching region (<3000 cm⁻¹).[3][4] In the carboxylic acid, these sharp peaks are often superimposed on the broad O-H "shoulder," creating a messy spectral baseline typical of carboxylic acid dimers [3].[3][4][8]
Visualization: QC Decision Pathway
The following diagram illustrates the logical decision tree for a researcher validating the synthesis of this compound from its ester precursor.
Caption: Logical workflow for validating the conversion of ethyl ester precursors to the target carboxylic acid using FTIR spectral markers.
References
-
LibreTexts Chemistry. "Infrared Spectroscopy Absorption Table." Chemistry LibreTexts, 2025.[3][4] [Link]
-
NIST Mass Spectrometry Data Center. "Benzofuran-2-carboxylic acid IR Spectrum." NIST Chemistry WebBook, SRD 69. [Link][2][3]
-
University of Colorado Boulder. "IR Spectroscopy Tutorial: Carboxylic Acids." Department of Chemistry and Biochemistry. [Link][2][3][9]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzofuran-2-carboxylic acid [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
A Senior Application Scientist's Guide to the Characterization of Novel Compounds: Determining the Melting Point of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid
In the landscape of drug discovery and material science, the synthesis of a novel compound is but the first step on a long journey of characterization. Verifying the identity and, crucially, the purity of a new chemical entity is paramount. The melting point remains a foundational and highly informative physical property, serving as a primary indicator of purity.[1][2] A pure, crystalline solid will exhibit a sharp, well-defined melting point, typically spanning a narrow range of 0.5-2°C.[3][4] Conversely, the presence of impurities introduces defects into the crystal lattice, which disrupts the intermolecular forces and results in a depressed and broader melting range.[3][5]
This guide provides a comparative analysis of two robust methodologies for determining the melting point of a pure, albeit novel, compound: 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid. As this compound is not extensively documented in readily available literature, we approach its characterization as a real-world scenario in a research and development setting. We will explore the time-tested capillary method and the advanced technique of Differential Scanning Calorimetry (DSC), providing the theoretical basis, step-by-step protocols, and a comparative evaluation to guide your choice of methodology.
Method 1: The Capillary Melting Point Technique
The capillary method is a classical, accessible, and widely adopted technique for melting point determination.[6][7] The principle is straightforward: a small, powdered sample packed into a capillary tube is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is visually observed.[6]
Causality in Protocol Design
The accuracy of this method is contingent on meticulous sample preparation and precise control over the heating rate.[1][8] A finely ground, dry powder is essential for uniform heat transfer and clear observation.[9][10] The sample must be tightly packed to a height of no more than 2-3 mm to avoid a temperature gradient across the sample, which would artificially broaden the melting range.[11][12] The heating rate near the melting point must be slow (1-2°C per minute) to allow for thermal equilibrium between the heating block, the thermometer, and the sample, ensuring an accurate reading.[9][12]
Experimental Workflow: Capillary Method
Caption: Workflow for Capillary Melting Point Determination.
Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity.[10]
-
Grind a small amount of the sample into a fine powder using a mortar and pestle.[9]
-
Press the open end of a capillary tube into the powder until a small plug enters the tube.[12]
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder into the sealed end.[10][12]
-
-
Instrument Operation:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[9][10]
-
If the approximate melting point is unknown, perform a rapid preliminary run with a fast heating rate (e.g., 10-20°C/minute) to get a rough estimate.[12]
-
Allow the apparatus to cool. For the accurate measurement, set the starting temperature to at least 20°C below the estimated melting point.[12]
-
Heat at a medium rate until the temperature is about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[9][12]
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (T_onset).[3]
-
Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (T_clear).[3]
-
The melting point is reported as the range from T_onset to T_clear. For a pure compound, this range should be narrow.
-
Method 2: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermal analysis technique that provides more than just a melting temperature.[13] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[14][15] When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram.[15]
Expert Insights: Why Choose DSC?
DSC offers several advantages over the capillary method. It is highly sensitive, requires a very small sample size (typically 1-5 mg), and provides quantitative data on the heat of fusion (enthalpy), which is related to the degree of crystallinity.[16] Furthermore, DSC can detect other thermal events, such as glass transitions, crystallization, and degradation, making it an invaluable tool for comprehensive material characterization.[13][16][17] For pharmaceutical development, its ability to detect polymorphism—different crystalline forms of the same compound with different melting points—is critical.[16]
Experimental Workflow: DSC Analysis
Caption: Workflow for Melting Point Determination by DSC.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the powdered this compound into a clean DSC pan (typically aluminum).
-
Place the lid on the pan and seal it using a sample press to create a hermetic seal. This prevents any loss of sample due to sublimation.
-
-
Instrument Setup and Calibration:
-
Ensure the instrument is calibrated using certified reference materials with known melting points, such as indium.[15]
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Program the instrument with the desired temperature profile. A typical method would be to equilibrate at room temperature, then ramp up at a controlled rate (e.g., 10°C/minute) to a temperature well above the expected melting point.
-
-
Data Acquisition and Analysis:
-
Begin the temperature scan. The instrument will plot the differential heat flow against temperature.
-
The melting event will appear as an endothermic peak.
-
Analyze the resulting thermogram to determine the onset temperature of the peak, which is typically reported as the melting point. The peak temperature and the integrated area under the peak (enthalpy of fusion) are also valuable data points.
-
Comparative Analysis: Capillary Method vs. DSC
The choice between these two methods depends on the specific requirements of your research, available resources, and the stage of development.
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of phase change | Measurement of heat flow difference[14] |
| Data Output | Temperature range (T_onset - T_clear) | Quantitative thermogram (Melting Point, Enthalpy)[16] |
| Precision | Good, user-dependent | High, instrument-dependent |
| Sample Size | 2-5 mg | 1-5 mg |
| Throughput | Moderate (some units allow multiple capillaries)[10] | High (with autosampler) |
| Information | Melting range and purity indication | Melting point, enthalpy, purity, polymorphism, other thermal events[13][16] |
| Cost | Low initial investment | High initial investment |
| Primary Use | Rapid purity assessment, identity confirmation[2] | In-depth material characterization, QC, formulation development[14][16] |
Conclusion and Recommendation
For the initial characterization of a novel compound like this compound, both methods provide critical data.
-
The capillary method serves as an excellent, cost-effective first-pass analysis. It quickly provides a reliable melting range that is a strong indicator of purity. If the synthesized compound melts over a sharp range (e.g., 1-2°C), it provides a high degree of confidence in its purity.
-
Differential Scanning Calorimetry (DSC) is the superior choice for a comprehensive thermodynamic profile. It delivers a more precise, objective melting point and provides quantitative data on the energy required for the transition (heat of fusion). For drug development professionals, the ability of DSC to screen for different polymorphic forms, which can have significant implications for bioavailability and stability, makes it an indispensable tool.
As a Senior Application Scientist, my recommendation is a tiered approach. Begin with the capillary method for a rapid and economical assessment of purity. If the compound is intended for further development, particularly in a regulated environment like pharmaceuticals, follow up with DSC analysis to obtain a complete, quantitative thermal profile and to screen for any potential complexities like polymorphism. This dual-method approach ensures both efficiency and scientific rigor in the characterization of new chemical entities.
References
-
What Factors Affect Melting Point? - Sciencing. [Link]
-
Melting Point Determination - ResolveMass Laboratories Inc. [Link]
-
Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com. [Link]
-
Differential Scanning Calorimeter (DSC) | Precise Thermal Analysis. [Link]
-
Purity and Identification of Solids Using Melting Points - Portland State University. [Link]
-
Factors Affecting Melting Point: Definition, Examples, Diagrams - Unacademy. [Link]
-
Melting Point Apparatus Guidelines. [Link]
-
Melting Point Determination - Analytical Testing Labs. [Link]
-
Melting Point and Thermometer Calibration. [Link]
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Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. [Link]
-
Melting point determination. [Link]
-
Measuring the Melting Point - Westlab Canada. [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. [Link]
-
Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. [Link]
-
Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. [Link]
-
Melting Point Apparatus: What It Is & How to Determine Melting Point - Hinotek. [Link]
-
Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]
-
Differential scanning calorimetry - Wikipedia. [Link]
-
Experiment 1: Melting-point Determinations. [Link]
-
Melting Point Determination - thinkSRS.com. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid, grounding every recommendation in established safety principles and regulatory standards.
Hazard Assessment: A Proactive Approach to Safety
A specific Safety Data Sheet (SDS) for this compound is not widely available. In such cases, a scientist's primary duty is to exercise caution by assessing the potential hazards based on analogous chemical structures.
Inferred Hazards from Related Compounds: Safety data for similar benzofuran-based carboxylic acids, such as 3-Methylbenzofuran-2-carboxylic acid and Benzofuran-2-carboxylic acid, consistently indicate several potential hazards[1][2]:
-
Skin and Eye Irritation: Direct contact may cause irritation[1][2].
-
Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract[2][3].
-
Toxicity: Harmful if swallowed is a common warning for this class of compounds[2][4][5].
Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[6][7]. Given its carboxylic acid functional group (implying potential corrosivity) and its complex organic nature (implying potential toxicity), This compound must be managed as a hazardous waste. This conservative approach ensures the highest level of safety and compliance.
The Disposal Workflow: From Generation to Collection
The following protocol outlines a self-validating system for the safe handling and disposal of this compound. The causality behind each step is explained to ensure a deep understanding of the process.
Step 1: Immediate Segregation at the Point of Generation
Why it's critical: Improperly mixed chemicals are a primary cause of laboratory accidents. Benzofuran-2-carboxylic acids, as organic acids, can react violently with a range of other chemicals.
Procedure:
-
Immediately upon generation, designate the waste as "Hazardous Waste."
-
Do not mix this waste stream with other chemical wastes unless you have confirmed compatibility.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory, away from incompatible materials[8][9]. An SAA is a location at or near the point of waste generation that is under the control of the laboratory personnel[8][10].
| Material Class | Segregation Requirement | Reason |
| Bases (e.g., Sodium Hydroxide, Amines) | Store Separately | Violent acid-base neutralization reaction can generate significant heat. |
| Oxidizing Agents (e.g., Nitric Acid, Perchlorates) | Store Separately | Can lead to exothermic reactions, fire, or explosion[9][11]. |
| Reactive Metals (e.g., Sodium, Potassium) | Store Separately | Reaction can generate flammable hydrogen gas. |
| Aqueous Solutions | Store Separately | While this compound has low water solubility, keeping organic and aqueous waste streams separate is a best practice for disposal facilities. |
Step 2: Container Selection and Integrity
Why it's critical: The primary containment vessel is the first line of defense against a chemical spill or exposure.
Procedure:
-
Select a Compatible Container: Use a clean, leak-proof container with a secure screw-top cap. The best option is often the original manufacturer's bottle[12]. Otherwise, a high-density polyethylene (HDPE) or glass bottle is appropriate[7]. Never use metal containers for acidic waste[9].
-
Ensure Good Condition: The container must be free of cracks, leaks, or residue on the outside[8][12].
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion[13].
-
Keep Closed: The waste container must remain closed at all times except when you are actively adding waste[8][9]. Do not leave a funnel in the container opening.
Step 3: Mandatory and Accurate Labeling
Why it's critical: Unlabeled or poorly labeled containers pose a serious risk to all laboratory personnel and waste handlers. Regulatory agencies like the EPA have strict labeling requirements[10].
Procedure:
-
Obtain a hazardous waste tag from your institution's Environmental Health & Safety (EH&S) department.
-
Affix the label to the container before adding any waste.
-
The label must, at a minimum, contain the following information[8][9][10]:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
A clear indication of the hazards (e.g., check boxes for "Corrosive," "Toxic").
-
The date when waste was first added to the container (the "accumulation start date").
-
Step 4: Accumulation and Request for Pickup
Why it's critical: Regulations limit the amount of hazardous waste that can be stored in a laboratory and for how long.
Procedure:
-
Store the properly labeled container in your designated SAA.
-
Regularly inspect the container for any signs of leakage or deterioration[8].
-
Once the container is 90% full, or within the time limit specified by your institution (often six to twelve months for academic labs), submit a chemical waste pickup request to your EH&S office[14][15].
-
Never dispose of this chemical down the drain or in the regular trash[6][12][16]. Evaporation in a fume hood is also not a permissible method of disposal[12].
Disposal Process Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Contingency Planning: Spill Management
Even with the best practices, spills can occur. Being prepared is essential.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate and call your institution's emergency number.
-
Assess & Protect: For a small, manageable spill, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain & Absorb: Cover the spill with a chemical absorbent material suitable for acids (do not use combustible materials like paper towels).
-
Collect & Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label this container as "Spill Debris containing this compound"[12].
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste and arrange for pickup[8][12].
References
- Republic Services. (2025, October 23).
- SCION Instruments. (2025, January 21).
- Vanderbilt University Medical Center.
- Daniels Health. (2025, May 21).
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- U.S. Environmental Protection Agency. (2025, November 25).
- Medical Laboratory Observer. (2019, June 15).
- University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- KPA. (2024, February 14). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Clean Management Environmental Group. (2022, September 13).
- Occupational Safety and Health Administr
- University of Toronto, Department of Chemistry. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - Benzofuroxan-5-carboxylic acid.
- Palmetto Industries. (2023, February 28). OSHA Secondary Containment Requirements for Chemical Storage.
- Key Organics. (2017, December 1).
- Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- TCI Chemicals. (2025, February 10). SAFETY DATA SHEET - Benzofuran-2-carboxylic Acid.
- BLDpharm.
- American Chemical Society. Hazardous Waste and Disposal.
- AK Scientific, Inc. Safety Data Sheet - 4,6-Difluoro-3-methylbenzofuran-2-carboxylic acid.
- USDA ARS. Acceptable Drain Disposal Procedures.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 1-Benzofuran-3-carboxylic acid.
- Cayman Chemical. (2025, August 22). Safety Data Sheet - 5-Hydroxymethyl-2-furancarboxylic Acid.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methylbenzofuran-2-carboxylic acid.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
